molecular formula C2H7NO3 B8627599 Tri-hydroxymethylaminomethane CAS No. 7283-04-7

Tri-hydroxymethylaminomethane

Cat. No.: B8627599
CAS No.: 7283-04-7
M. Wt: 93.08 g/mol
InChI Key: FYFFGSSZFBZTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-hydroxymethylaminomethane, widely known as TRIS or Tromethamine (THAM), is an organic compound with the formula (HOCH₂)₃CNH₂. It is a primary amine that acts as a pivotal buffer agent in biochemical and molecular biology research, with an effective buffering range of approximately pH 7.1 to 9.1 at room temperature . Its pKa of 8.07 is notably temperature-dependent, a critical consideration for experimental design . This compound is extensively utilized in the preparation of common buffer solutions such as TAE and TBE for nucleic acid electrophoresis, helping to maintain a stable pH environment . Beyond its role as a buffer, THAM has demonstrated specific pharmacological effects in research models. Studies on heart-lung preparations have shown that it can reduce the negative inotropic effect (decreased contractile force) of carbon dioxide, thereby improving myocardial contractility during hypercapnia (high CO₂ conditions) . This effect is distinct from that of other alkalizing agents like sodium bicarbonate, highlighting its unique mechanism of action, which may involve extracellular sodium concentration and osmolarity . Furthermore, its properties as a primary amine make it a useful organocatalyst in environmentally benign synthetic protocols for creating medicinally important heterocycles, showcasing its versatility in chemical synthesis . Researchers should note that TRIS can inhibit certain enzymes and may complex with metal ions in solution, which should be accounted for in experimental protocols . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7283-04-7

Molecular Formula

C2H7NO3

Molecular Weight

93.08 g/mol

IUPAC Name

methylaminomethanetriol

InChI

InChI=1S/C2H7NO3/c1-3-2(4,5)6/h3-6H,1H3

InChI Key

FYFFGSSZFBZTAH-UHFFFAOYSA-N

Canonical SMILES

CNC(O)(O)O

Origin of Product

United States

Historical Development and Significance in Scientific Disciplines

The journey of Tris(hydroxymethyl)aminomethane from its initial synthesis to becoming an indispensable tool in the laboratory is a testament to its versatile chemical properties. First synthesized by Good and his colleagues as part of a quest for effective biochemical buffers, Tris quickly gained prominence across multiple scientific fields. amerigoscientific.com Its significance lies in its ability to maintain a stable pH in the physiological range, a critical requirement for the study of biological molecules and systems. acs.orghimedialabs.com

Tris is a primary amine with a pKa of approximately 8.1 at 25°C, which makes it an effective buffer in the pH range of 7.0 to 9.0. itwreagents.comamerigoscientific.com This buffering capacity is crucial for countless biochemical and molecular biology procedures where maintaining a specific pH is essential for the stability and function of enzymes, proteins, and nucleic acids. fcad.comamerigoscientific.com The compound's high solubility and relatively low cost have further contributed to its widespread adoption. amerigoscientific.com

The applications of Tris are extensive and span several key scientific disciplines:

Biochemistry: In biochemistry, Tris buffers are fundamental for protein purification, enzyme assays, and other biochemical reactions that are sensitive to pH changes. amerigoscientific.comhbdsbio.com

Molecular Biology: Molecular biologists routinely use Tris-based buffers for DNA and RNA extraction and solubilization, protecting the nucleic acids from degradation. fcad.com It is also a key component in electrophoresis buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) for the separation of nucleic acids, and in buffers for SDS-PAGE protein analysis. itwreagents.comsigmaaldrich.com

Cell and Tissue Culture: Tris buffers are utilized in cell culture media to maintain a stable extracellular pH, which is vital for optimal cell growth and function. fcad.com

Analytical Chemistry: In analytical chemistry, Tris is employed to ensure precise pH conditions during titrations and spectrophotometric assays. amerigoscientific.com

The synthesis of Tris(hydroxymethyl)aminomethane typically involves the reaction of nitromethane (B149229) with three moles of formaldehyde (B43269) in an aldol (B89426) reaction to form tris(hydroxymethyl)nitromethane (B93346). itwreagents.com This intermediate is then reduced to yield the final product, Tris(hydroxymethyl)aminomethane. itwreagents.com

Table 1: Key Properties of Tris(hydroxymethyl)aminomethane

Property Value
Chemical Formula (HOCH₂)₃CNH₂
Molecular Weight 121.14 g/mol sigmaaldrich.com
pKa (at 25°C) ~8.1 amerigoscientific.com
Effective Buffering Range 7.0 - 9.0 itwreagents.com

This table is interactive. You can sort and filter the data.

Evolution of Research Perspectives on Tris Buffering Systems

The understanding and application of Tris buffering systems have evolved significantly since their introduction. Initially valued for its basic buffering capabilities, research has uncovered more nuanced aspects of its interactions and has led to the development of a variety of Tris-based buffer systems tailored for specific applications.

Early research focused on establishing the fundamental utility of Tris as a biological buffer. Over time, the scientific community began to create and utilize various formulations of Tris buffers to suit different experimental needs. Common examples include:

Tris-HCl: A standard and widely used buffer created by adjusting the pH of a Tris base solution with hydrochloric acid. sigmaaldrich.com

Tris-Buffered Saline (TBS): This buffer contains sodium chloride to provide isotonic conditions, making it suitable for applications like Western blotting and ELISA. sigmaaldrich.com

TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) Buffers: These are standard buffers used in agarose (B213101) gel electrophoresis for the separation of DNA fragments. sigmaaldrich.com

Tris-Glycine Buffer: Commonly employed in protein electrophoresis (SDS-PAGE) to separate proteins based on their size. sigmaaldrich.com

More recent research has explored both the limitations and novel applications of Tris. For instance, it is known that Tris can inhibit the activity of certain enzymes. wikipedia.org Furthermore, the pH of Tris buffers is notably temperature-dependent, a factor that researchers must consider when designing experiments. itwreagents.com

A significant area of evolving research is the investigation of Tris in contexts beyond its traditional role as a simple buffer. Recent studies have highlighted its potential in new and diverse applications:

Electrocatalysis: Research has shown that Tris can act as a "protic buffer electrolyte" (PBE), simultaneously functioning as a proton source, a pH buffer, and the sole electrolyte in solution. pnas.org This property was found to significantly increase the rate of the hydrogen evolution reaction in neutral water, a discovery with implications for clean energy technologies. pnas.org

Cancer Research: Studies have explored the use of Tris-base buffer as a potential inhibitor of cancer progression and metastasis. nih.gov Research suggests that oral administration of Tris-base can alter the tumor microenvironment's pH and has shown efficacy in inhibiting metastasis in certain cancer models. nih.gov

Bacterial Degradation: The discovery of a bacterial pathway for the degradation of the synthetic Tris compound has opened up new avenues of research into microbial metabolism and the evolution of new enzymatic functions. nih.gov A strain of Pseudomonas was found to be capable of using Tris as a carbon and nitrogen source, indicating a recently evolved metabolic pathway. nih.gov

Cellular Physiology: Investigations into the effects of Tris on cellular processes have revealed that it can influence intracellular ion concentrations. For example, studies have shown that pure trometamol (Tris) can induce an increase in free cytosolic calcium in myocardial cells. nih.gov

Table 2: Common Tris-Based Buffer Systems and Their Applications

Buffer System Key Components Primary Application
Tris-HCl Tris, Hydrochloric Acid General purpose biochemical and molecular biology buffer sigmaaldrich.com
Tris-Buffered Saline (TBS) Tris, Sodium Chloride Western blotting, ELISA, Immunohistochemistry sigmaaldrich.com
Tris-acetate-EDTA (TAE) Tris, Acetic Acid, EDTA Agarose gel electrophoresis of nucleic acids sigmaaldrich.com
Tris-borate-EDTA (TBE) Tris, Boric Acid, EDTA High-resolution agarose gel electrophoresis of small DNA fragments sigmaaldrich.com

This table is interactive. You can sort and filter the data.

Scope and Objectives of Current Academic Inquiry

Industrial and Laboratory Synthesis Routes of Tris

The synthesis of Tris, both on an industrial scale and in the laboratory, primarily revolves around the condensation of nitromethane (B149229) with formaldehyde (B43269), followed by the reduction of the resulting nitro compound. wikipedia.orgchemdad.comchemicalbook.com

Exhaustive Condensation and Hydrogenation Processes

The industrial preparation of Tris is a two-step process that begins with the exhaustive condensation of nitromethane with formaldehyde in the presence of a base catalyst. wikipedia.orgchemdad.comchemicalbook.com This reaction, a series of Henry reactions, yields tris(hydroxymethyl)nitromethane (B93346), (HOCH2)3CNO2. chemdad.comchemicalbook.com The subsequent step involves the hydrogenation of this intermediate to produce Tris. chemdad.comchemicalbook.com

Several methods exist for the reduction of tris(hydroxymethyl)nitromethane. Catalytic hydrogenation using Raney nickel is a common approach. vacutaineradditives.comgoogle.com The process typically involves reacting the nitro intermediate in a methanol (B129727) medium, sometimes containing dichloromethane, under hydrogen pressure. vacutaineradditives.comgoogle.com After the reaction, the catalyst is filtered off, and Tris is crystallized from the cooled solution. google.com An alternative to the two-step process is a direct hydrogenation method where the condensation reaction solution is directly hydrogenated without isolating the nitro intermediate. vacutaineradditives.com While this direct method can be more stable, it may result in a lower yield, which is largely dependent on the efficiency of the initial condensation reaction. vacutaineradditives.com

A study reported an effective synthesis of tris(hydroxymethyl)nitromethane with a 91.3% yield by reacting nitromethane and formaldehyde in a 1:3.2 molar ratio with calcium hydroxide (B78521) as the catalyst at a pH of 9 and a temperature of 30°C for 4 hours. oriprobe.com Subsequent reduction of the nitro compound yielded Tris at 50%. oriprobe.com

Table 1: Comparison of Tris Synthesis Methods

MethodDescriptionAdvantagesDisadvantages
Two-Step Process Isolation of tris(hydroxymethyl)nitromethane followed by hydrogenation. vacutaineradditives.comPotentially higher overall yield.Involves an additional isolation step.
Direct Hydrogenation The condensation reaction mixture is directly hydrogenated. vacutaineradditives.comMore streamlined and stable process. vacutaineradditives.comYield is highly dependent on the initial condensation step and can be lower. vacutaineradditives.com

Strategies for Tris-Based Ligand and Derivative Synthesis

The primary amine and three hydroxyl groups of Tris make it an excellent starting point for the synthesis of a wide array of derivatives, particularly polydentate ligands that can coordinate with various metal ions. wikipedia.org

Design Principles for Polydentate Amine Ligands

The design of polydentate amine ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with specific geometries and reactivities. numberanalytics.comacs.org The stability and properties of these complexes are influenced by factors such as the number and type of donor atoms and the ligand's geometry. numberanalytics.com Tris(2-aminoethyl)amine (B1216632) (TREN) and its derivatives are classic examples of tripodal amine ligands that can form stable complexes with a variety of metals. ajol.infonih.gov The synthesis of such ligands often involves the reaction of a central amine with arms that contain donor groups. ajol.info The flexibility and denticity of these ligands can be tailored by modifying the linker and terminal groups. researchgate.netunipd.it For instance, Schiff base condensation of TREN with aldehydes is a common strategy to create heptadentate ligands. ajol.info

Synthesis of Tris-Substituted Phosphines and Phosphine (B1218219) Oxides

Tris(hydroxymethyl)phosphine, P(CH2OH)3, and its oxide, (HOCH2)3PO (THPO), are important derivatives used in the synthesis of various organophosphorus compounds. researchgate.netresearchgate.net The synthesis of tris(acyl)phosphines (TAPs) can be achieved starting from red phosphorus. ethz.chnih.gov These TAPs can then be oxidized to form the corresponding tris(acyl)phosphine oxides (TAPOs) using peroxides or dry oxygen. ethz.chnih.gov The synthesis of triarylphosphines can be accomplished through several routes, including the reaction of halophosphines with organometallic reagents or the reduction of phosphine oxides. uw.edu.pl A metal-free method for the synthesis of triarylphosphine oxides involves the direct P-arylation of secondary phosphines with diaryliodonium salts, followed by in situ oxidation. uw.edu.pl

Table 2: Synthesis of Tris-Substituted Phosphine Oxides

PrecursorReagentProductReference
Tris(acyl)phosphines (TAPs)Peroxides or Dry OxygenTris(acyl)phosphine oxides (TAPOs) ethz.chnih.gov
Secondary PhosphinesDiaryliodonium SaltsTriarylphosphine Oxides uw.edu.pl

Synthesis of Tris-Benzimidazole Derivatives

Tris-benzimidazole derivatives are of interest due to their potential applications in areas like DNA recognition. nih.govresearchgate.net The synthesis of these compounds can be based on the structures of known DNA-binding agents. For example, two tris-benzimidazole derivatives were designed and synthesized where a phenol (B47542) group was replaced by a methoxy-phenyl substituent. nih.govresearchgate.net The synthesis involved the condensation of an ortho-diamine with an appropriate aldehyde in the presence of an oxidant like sodium metabisulfite. researchgate.net Another approach involves the Schiff base reaction between 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine and various diamine derivatives to produce tripodal-benzimidazoles. nih.gov The synthesis of tris(2-benzimidazolylmethyl) amine (NTB) is achieved through the direct condensation of o-phenylenediamine (B120857) with nitrilotriacetic acid at high temperatures. mdpi.com

Synthesis of Tris-Indole Derivatives as Potential Chelators

Tris-indole derivatives have been synthesized as potential iron-chelating agents. nih.govnih.gov A facile method for the synthesis of two novel tris-indolyl amines has been developed. nih.gov This involves the reaction of indole (B1671886) with oxalyl chloride to form indole-3-glyoxalyl chloride, which is then reacted with tris(2-aminoethyl)amine (TREN) in the presence of triethylamine (B128534) (TEA). nih.gov Another synthetic route involves reacting indole-3-carboxylic acid with thionyl chloride and subsequently with TREN and TEA. nih.gov These tripodal compounds are important intermediates for developing new potential therapeutic agents. nih.gov

Synthesis of Tris(difluoromethyl)amine and Related Fluorinated Analogues

The direct conversion of the hydroxymethyl groups in Tris(hydroxymethyl)aminomethane to difluoromethyl (CF2H) or trifluoromethyl (CF3) groups is a chemically challenging transformation not widely documented in readily available scientific literature. The synthesis of compounds like Tris(difluoromethyl)amine or Tris(trifluoromethyl)amine typically involves specialized fluorinating agents and reaction pathways that are not a simple derivatization of Tris. justia.comhoneywell.com

However, Tris serves as a foundational molecule for the synthesis of other types of fluorinated analogues. One documented approach involves creating fluorinated surfactants. In these syntheses, the amine or hydroxyl functionalities of Tris are first modified, and a fluorinated alkyl chain is subsequently introduced. For example, N-acryloyl-tris(hydroxymethyl)aminomethane can be synthesized and then used as a polar head group, which is subsequently linked to a fluorinated alkyl chain, to create novel fluorinated surfactants. orcid.org These surfactants have potential applications in the study of membrane proteins due to their unique properties compared to traditional hydrocarbon-based detergents. orcid.org

Another approach involves the synthesis of three-fold polyfluoroalkylated amines based on Tris, as reported in the Journal of Fluorine Chemistry. dntb.gov.uascite.ai This methodology allows for the introduction of polyfluoroalkyl chains, creating complex fluorinated molecules with potential for various material science applications.

Synthesis of Tris(hydroxymethyl)phenol Derivatives

Tris(hydroxymethyl)phenol derivatives can be synthesized from commercially available materials through multi-step reduction processes. A key starting material for these syntheses is 5,5',5''-(hydroxymethanetriyl)tris(2-hydroxybenzoic acid).

One synthetic pathway involves a two-step reduction to yield 4,4',4''-methanetriyltris(2-(hydroxymethyl)phenol). diva-portal.org

Step 1: The initial benzoic acid derivative is reduced in the presence of hydrogen (H₂) and a palladium-on-charcoal (Pd/C) catalyst. This step targets the benzylic C-O bond of the hydroxymethanetriyl group, reducing it to a simple methane (B114726) bridge and yielding 5,5',5''-methanetriyltris(2-hydroxybenzoic acid).

Step 2: The resulting intermediate is then treated with a borane (B79455) solution in tetrahydrofuran (B95107) (THF) to reduce the carboxylic acid groups to hydroxymethyl groups, affording the final product, 4,4',4''-methanetriyltris(2-(hydroxymethyl)phenol). diva-portal.org

A related derivative, 4,4',4''-(hydroxymethanetriyl)tris(2-(hydroxymethyl)phenol), is synthesized by the direct reduction of a triphenylmethanol (B194598) derivative with lithium aluminium hydride (LiAlH₄) in THF. diva-portal.org These synthesized phenol derivatives have been evaluated as potential acid-base indicators. diva-portal.org

Target CompoundStarting MaterialKey ReagentsYieldReference
4,4',4''-methanetriyltris(2-(hydroxymethyl)phenol)5,5',5''-(hydroxymethanetriyl)tris(2-hydroxybenzoic acid)1. H₂, Pd/C 2. Borane-THFNot Specified diva-portal.org
4,4',4''-(hydroxymethanetriyl)tris(2-(hydroxymethyl)phenol)4,4',4''-(hydroxymethanetriyl)tris(2-hydroxybenzoic acid)LiAlH₄ in THF70% diva-portal.org

Synthesis of Tris(1,3-diketonato)antimony(III) Complexes

The term "Tris(1,3-diketonato)antimony(III) complex" generally refers to a coordination compound where an antimony(III) center is chelated by three 1,3-diketonate ligands, such as acetylacetonate. The synthesis of such complexes involves the reaction of an antimony(III) source with the desired 1,3-diketone. scite.ai

While Tris(hydroxymethyl)aminomethane itself is not a 1,3-diketone and cannot directly form this specific type of complex, it is a crucial component in the synthesis of other types of antimony(III) complexes where it can act as a buffer or a ligand through its donor atoms. For example, peptide bicyclization to form peptide-antimony bicycles is conducted in an aqueous buffer containing Tris-HCl. diva-portal.org In this process, trivalent antimony (from SbCl₃) is linked to the sulfur atoms of three cysteine residues to form a stable bicyclic structure. diva-portal.org

Furthermore, Tris can be chemically modified to create ligands for various metal ions. For instance, Tris has been immobilized on a polymer support and subsequently phosphorylated. The resulting material, with phosphate (B84403) ligands held on the Tris scaffold, shows a high affinity for trivalent metal ions. While this specific work did not focus on antimony, the principle demonstrates how the Tris scaffold can be used to create specific ligand environments for metal complexation.

The synthesis of antimony(III) complexes with tridentate O,E,O-ligands (where E can be O, S, N, etc.) derived from diethanolamine (B148213) and its analogues has also been reported, showcasing antimony's propensity to form chelate complexes with polyfunctional ligands that share structural similarities with Tris.

Radiolabeling Techniques for Tris-Related Environmental Contaminants

Radiolabeling is an essential technique for studying the environmental fate, bioaccumulation, and degradation of persistent organic pollutants. Tris(4-chlorophenyl)methane (TCPM) and its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), are environmental contaminants associated with DDT production, and their study has been facilitated by the synthesis of radiolabeled analogues.

The synthesis of Carbon-14 (¹⁴C) labeled TCPM and TCPMOH allows for precise tracking and quantification in environmental and biological samples.

Synthetic Routes for ¹⁴C-Labeled Contaminants:

¹⁴C-TCPM-OH Synthesis: One route begins with ¹⁴C-labeled 4-chlorobenzoic acid. The acid undergoes esterification, followed by a double Grignard addition using (4-chlorophenyl)magnesium bromide to yield the target alcohol. An alternative route starts with ¹⁴C-labeled chlorobenzene, which is necessary when the corresponding benzoic acid is unavailable.

¹⁴C-TCPM Synthesis: The alcohol, ¹⁴C-TCPMOH, is reduced to the methane derivative, ¹⁴C-TCPM, using reducing agents such as triethylsilane and trifluoroacetic acid.

The purity of these radiolabeled compounds is confirmed using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These ¹⁴C-labeled standards are crucial for metabolic studies in organisms and for tracking their degradation pathways in environments like marine sediments.

Radiolabeled CompoundRadioisotopePrecursorKey Reaction StepsReference
[¹⁴C]Tris(4-chlorophenyl)methanol (TCPMOH)¹⁴C¹⁴C-4-chlorobenzoic acidEsterification → Double Grignard Addition
[¹⁴C]Tris(4-chlorophenyl)methane (TCPM)¹⁴C[¹⁴C]TCPMOHReduction with triethylsilane/trifluoroacetic acid

Diastereoselective Synthetic Routes to Tris Derivatives

The chiral nature of many biologically significant molecules necessitates synthetic methods that can control stereochemistry. Tris(hydroxymethyl)aminomethane serves as a valuable and achiral starting material for the development of diastereoselective synthetic routes. Its structure can be modified to create chiral auxiliaries or prochiral substrates that guide the stereochemical outcome of subsequent reactions.

A notable example is the diastereoselective synthesis of precursors for the complex amino acids labionin and avionin. This synthesis begins with a derivative of Tris and employs a regioselective 1,5-hydrogen atom transfer (1,5-HAT) reaction to construct the key quaternary carbon stereocenter with high diastereoselectivity.

In another strategy, Tris is used to prepare a prochiral 1,3-diol. This diol then undergoes an enantioselective acetylation reaction catalyzed by a lipase (B570770). This enzymatic resolution is the key step that introduces chirality into the molecule, which is then carried through further transformations to produce the final, enantiomerically pure target, (S)-(hydroxymethyl)glutamic acid. The efficiency of this key step is highly dependent on the choice of lipase and reaction conditions.

Synthetic TargetTris-Derived IntermediateKey Stereochemistry-Inducing StepMethodologyReference
Labionin and Avionin PrecursorsProtected Tris Derivative1,5-Hydrogen Atom Transfer (1,5-HAT)Nitrogen-centered radical-triggered reaction
(S)-(Hydroxymethyl)glutamic acidProchiral 1,3-diol from Tris·HClEnantioselective acetylationLipase-catalyzed kinetic resolution
Bis(oxazolidines)Tris(hydroxymethyl)aminomethaneDiastereoselective cyclizationReaction with two equivalents of a carbonyl compound

These examples underscore the utility of Tris(hydroxymethyl)aminomethane not just as a buffer but as a versatile and economical starting block for advanced, stereocontrolled organic synthesis.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For Tris, both ¹H and ¹³C NMR provide valuable insights into its molecular framework.

In ¹H NMR spectra of Tris, distinct signals corresponding to the different types of protons are observed. The protons of the methylene (B1212753) groups (-CH₂-) and the hydroxyl groups (-OH) typically appear as separate resonances. The chemical shifts and coupling patterns of these signals can confirm the connectivity of the atoms within the molecule. tandfonline.com For instance, the coupling between the methylene protons and the adjacent hydroxyl protons can be observed under certain conditions, providing information about the conformation of the hydroxymethyl groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. spectrabase.comresearchgate.net A typical ¹³C NMR spectrum of Tris will show distinct peaks for the quaternary carbon atom bonded to the amino group and the carbon atoms of the three hydroxymethyl groups. The chemical shifts of these carbons are indicative of their local electronic environment.

When Tris acts as a ligand to form metal complexes, NMR becomes instrumental in distinguishing between different isomeric forms, such as facial (fac) and meridional (mer) isomers. tandfonline.com In a fac isomer, the three hydroxymethyl groups occupy one face of the octahedral coordination sphere, leading to a higher degree of symmetry and consequently fewer signals in the NMR spectrum. Conversely, the lower symmetry of a mer isomer results in a more complex spectrum with a greater number of distinct resonances for the ligand atoms. tandfonline.com

Interactive Data Table: Typical NMR Data for Tris

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H3.5 - 3.7Singlet/Multiplet-CH₂-
¹H4.5 - 5.5Broad Singlet-OH
¹H2.5 - 3.5Broad Singlet-NH₂
¹³C~60Singlet-CH₂OH
¹³C~60-65SingletQuaternary C

Note: Chemical shifts can vary depending on the solvent and pH.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.org Since an isolated Tris molecule has no symmetry, all of its vibrational modes are expected to be active in both IR and Raman spectra. researchgate.net However, in practice, some modes may be too weak to be observed in one or the other. researchgate.net

The vibrational spectra of Tris are characterized by a number of distinct bands corresponding to the stretching and bending vibrations of its functional groups. sci-hub.se Key vibrational modes include:

O-H and N-H stretching: These appear as broad bands in the high-frequency region of the IR spectrum, typically between 3100 and 3400 cm⁻¹. sci-hub.se

C-H stretching: These vibrations are observed in the 2800-3000 cm⁻¹ region. researchgate.net

N-H bending: A characteristic bending vibration for the primary amine group is found around 1590 cm⁻¹. sci-hub.se

C-O stretching: The stretching vibrations of the carbon-oxygen bonds in the hydroxymethyl groups give rise to strong absorptions in the 1000-1100 cm⁻¹ range. researchgate.netsci-hub.se

Skeletal vibrations: The lower frequency region of the spectra contains complex vibrations involving the C-C and C-N bonds of the molecular skeleton. researchgate.net

When Tris coordinates to a metal ion, shifts in the vibrational frequencies can be observed. For example, coordination through the oxygen and nitrogen atoms leads to changes in the positions of the C-O and N-H stretching bands, respectively. sci-hub.se Raman spectroscopy has also been employed to study the effects of pH and complexation with other molecules, such as crown ethers, on the vibrational properties of Tris. researchgate.net

Interactive Data Table: Selected Vibrational Modes of Tris

Wavenumber (cm⁻¹)Assignment
~3339N-H stretch
~3182O-H stretch
~2940, 2876C-H stretch
~1590N-H bend
~1450-1475C-H bend
~1070, 1018C-O stretch
~1024C-N stretch

Source: researchgate.netsci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies of Optical Properties

Tris(hydroxymethyl)aminomethane itself does not possess significant chromophores that absorb light in the ultraviolet-visible (UV-Vis) region. nih.gov Consequently, it is often used as a non-absorbing buffer for UV-Vis spectroscopic studies of other molecules. science.gov However, upon oxidation, Tris can develop UV absorbance. olemiss.edu

Studies have shown that when Tris is oxidized, for instance by hydroxyl radicals, it exhibits a significant increase in absorbance in the 250-310 nm range, with a maximum around 265 nm. olemiss.edu This phenomenon is attributed to the conversion of one or more of the alcohol functional groups into an aldehyde. This property has been utilized to develop a UV-active dosimeter for hydroxyl radicals. olemiss.edu

In the context of metal complexes, UV-Vis spectroscopy can be used to study the formation and properties of Tris complexes. For example, the interaction of copper ions with Tris has been investigated by monitoring the changes in the optical absorption spectra as a function of pH. at.ua These studies reveal shifts in the absorption bands, indicating the formation of different copper-Tris complexes with varying coordination environments. at.ua Furthermore, Tris has been used as a reducing agent in the synthesis of gold nanoparticles, and the resulting nanoparticles exhibit a characteristic surface plasmon resonance peak in the visible region, typically around 524 nm. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. While Tris itself is not paramagnetic, EPR spectroscopy has been instrumental in studying mechanistic pathways involving Tris.

A notable application is in the study of photosystem II (PSII), the protein complex that performs the water-splitting reaction in photosynthesis. Tris is known to be an inhibitor of oxygen evolution in PSII. Low-temperature EPR spectroscopy has been used to investigate the effect of Tris on the manganese (Mn) complex within the oxygen-evolving center. nih.gov These studies have shown that Tris treatment leads to the reduction of the Mn complex to Mn²⁺ ions, which are subsequently released. nih.gov This process is correlated with the loss of electron donation from the Mn complex and the inhibition of oxygen evolution. nih.gov

EPR has also been used to study the interaction of copper ions with Tris. researchgate.net By analyzing the EPR spectra of copper-Tris solutions at different pH values, researchers can obtain information about the coordination environment of the Cu²⁺ ion, including the number and type of ligating atoms. researchgate.net For instance, the superhyperfine structure arising from the interaction of the unpaired electron with nitrogen nuclei can confirm the coordination of the amino group of Tris to the copper ion. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantitation

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of ions, which allows for the elucidation of molecular weight and structure, as well as the quantification of compounds.

Due to its hydrophilic nature and lack of a strong chromophore, direct analysis of Tris by techniques like reverse-phase liquid chromatography with UV detection is challenging. nih.gov However, liquid chromatography-mass spectrometry (LC-MS) offers a highly selective and sensitive alternative for the quantitation of Tris. nih.govmdpi.com To enhance its retention on reversed-phase columns and improve its ionization efficiency, Tris is often derivatized. For example, derivatization with isobutyl chloroformate (IBCF) allows for sensitive quantification using multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS). mdpi.comresearchgate.net

The fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information. While detailed fragmentation studies of underivatized Tris are not extensively reported, the fragmentation of derivatized Tris, such as the TRIS-IBCF derivative, has been characterized. researchgate.net In general, the fragmentation patterns of organic molecules are influenced by the functional groups present. libretexts.org For more complex systems, such as metal complexes containing Tris or related ligands, time-of-flight mass spectrometry can reveal wavelength-dependent photofragmentation patterns. nih.gov

Interactive Data Table: LC-MS/MS Method for Tris Quantitation

ParameterValue/Condition
Derivatizing AgentIsobutyl chloroformate (IBCF)
Chromatographic ColumnRP C18
Mobile PhaseWater (pH 6.4) and methanol with 1 mM ammonium (B1175870) formate
Detection ModeMultiple Reaction Monitoring (MRM)
Quantifier Transition222→122
Qualifier Transition222→148
Linearity (R²)>0.999
Recovery>92%

Source: mdpi.comresearchgate.net

X-ray Crystallography of Tris and its Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been extensively applied to Tris and its various derivatives and complexes, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of pure Tris reveals a network of hydrogen bonds involving the hydroxyl and amino groups. aip.orgaip.org These interactions play a crucial role in defining the packing of the molecules in the crystal lattice. aip.org

Tris readily forms complexes with a wide range of metal ions, and the crystal structures of many of these have been determined. colab.wssemanticscholar.org For example, the structure of a copper(II) complex with Tris shows the copper ion coordinated to the nitrogen and oxygen atoms of two Tris molecules. researchgate.net X-ray crystallography has also been used to characterize charge-transfer complexes of Tris with other organic molecules, revealing the presence of both inter- and intramolecular hydrogen bonding and, in some cases, proton transfer. africaresearchconnects.com Furthermore, the structures of various tris-chelated metal complexes, where three bidentate ligands coordinate to a central metal ion, have been elucidated, providing insights into their coordination geometries. scirp.orgresearchgate.netacs.orgscilit.com

Determination of Crystal Structures and Polymorphism in Organic Crystals

Tris(hydroxymethyl)aminomethane exhibits polymorphism, meaning it can exist in more than one crystalline form. aip.orgaip.org At room temperature, Tris exists in an ordered orthorhombic phase (Phase II). aip.orgaip.org This phase is characterized by a layered structure with strong hydrogen bonding within the layers and weaker interactions between them. aip.org

Upon heating, Tris undergoes a phase transition at approximately 407.3 K to a plastic crystalline phase (Phase I), which is stable up to its melting point. aip.orgaip.org This high-temperature phase has a body-centered cubic (bcc) structure and is orientationally disordered, meaning the molecules have rotational freedom within the crystal lattice. aip.org The mechanism of this phase transition involves a realignment of the molecules and a change in the interlayer spacing. aip.orgaip.org

The study of polymorphism in Tris and its salts, such as the Tris hydrogen halides, provides valuable information about the relationship between molecular structure, intermolecular forces, and the resulting crystal packing and physical properties. wiley.comiucr.org The crystal structures of the Tris hydrogen halides (TrisH⁺·X⁻, where X = F, Cl, Br, I) have also been determined, revealing how the halide ion influences the hydrogen-bonding network. wiley.comiucr.org Additionally, the crystal structure of a salt of Tris with the drug ramipril (B1678797) has been determined from X-ray powder diffraction data, demonstrating the utility of this technique for characterizing pharmaceutical compounds. nih.gov

Interactive Data Table: Crystalline Phases of Tris

PhaseTemperature RangeCrystal SystemSpace GroupKey Features
Phase I407.3 K - m.p.Body-centered cubicIm3mOrientationally disordered (plastic)
Phase II< 407.3 KOrthorhombicPn2₁aOrdered, strong intralayer H-bonding

Source: aip.orgaip.org

Conformational Analysis in the Solid State

The three-dimensional arrangement of Tri-hydroxymethylaminomethane (also known as Tris or tromethamine) in the solid state is primarily determined by extensive intermolecular hydrogen bonding. X-ray and neutron diffraction studies have been pivotal in elucidating the precise crystal structure and the conformational details of the molecule within the crystal lattice.

Research has shown that in its pure crystalline form, this compound exists as a crystalline mass. drugfuture.com The crystal structure was notably detailed in a 1978 publication by Rudman et al., which provided a foundational understanding of its solid-state conformation. drugfuture.com In many crystallographic studies, particularly when co-crystallized with other molecules, Tris is found in its protonated form as the [HOCH₂)₃CNH₃]⁺ cation.

In the solid state, the molecule's conformation is characterized by the spatial arrangement of its three hydroxymethyl (-CH₂OH) groups and the amino (-NH₂) group around the central quaternary carbon. The flexibility of these groups allows for various conformations, but the crystal packing forces and, most importantly, the hydrogen-bonding network dictate the most stable arrangement.

A key feature of the solid-state structure is the intricate network of hydrogen bonds. The hydroxyl groups and the amino group act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This network links adjacent Tris molecules (or Tris cations and counter-anions in salts), creating a stable, three-dimensional lattice. For instance, in the crystal structure of ketorolac (B1673617) tromethamine, N—H···O and O—H···O hydrogen bonds are responsible for linking the cation and anion into a layered structure. doaj.org Similarly, in fosfomycin (B1673569) tromethamine, a network of discrete hydrogen bonds connects cations and anions into layers. mdpi.comresearchgate.net

The conformation of the pyrophosphate chain in the Tris salt of adenosine (B11128) 5'-diphosphate was found to be nearly eclipsed, a less common arrangement that is stabilized by the association of Tris molecules through electrostatic interactions and hydrogen bonds. nih.gov This highlights the significant influence of Tris on the conformation of adjacent molecules in a co-crystal.

The specific parameters of the crystal lattice vary depending on the exact crystalline form (e.g., a salt versus the free base). For example, fosfomycin tromethamine crystallizes in the triclinic space group P1. mdpi.comresearchgate.net

Below is a data table summarizing the crystallographic data for a representative salt of this compound, Fosfomycin Tromethamine. mdpi.comresearchgate.net

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 6.20421(6)
b (Å) 9.00072(7)
c (Å) 10.91257(15)
α (°) ** 93.4645(5)
β (°) 101.9734(3)
γ (°) 99.9183(2)
Volume (ų) **584.285(2)
Z 2
Data for Fosfomycin Tromethamine mdpi.comresearchgate.net

This detailed structural information from solid-state analysis is crucial for understanding the molecule's physical properties and its interactions in various chemical and biological systems.

Chemical Reactivity, Kinetics, and Mechanistic Elucidation

Proton Transfer Dynamics and Buffering Mechanisms

The buffering capacity of Tris is central to its widespread use. This is governed by the proton transfer dynamics involving its primary amine group.

Tris is a primary amine with a pKa of approximately 8.1 at 25°C, which makes it an effective buffer in the pH range of 7.0 to 9.0. amerigoscientific.com This range is physiologically relevant for many biological reactions. The buffering action of Tris is attributed to the amino and hydroxyl functional groups in its molecular structure. hbdsbio.com These groups can accept or release protons (H+), thereby resisting changes in pH. hbdsbio.com

When an acid is introduced into a Tris buffer solution, the amino group of the Tris molecule accepts a proton, forming the conjugate acid, TrisH+. Conversely, when a base is added, the TrisH+ donates a proton, reverting to the Tris base. This equilibrium maintains a relatively stable pH environment, which is crucial for the optimal function of enzymes and other biomolecules that are sensitive to pH fluctuations. amerigoscientific.comhbdsbio.com The general mechanism can be represented as:

(HOCH₂)₃CNH₂ + H₃O⁺ ⇌ (HOCH₂)₃CNH₃⁺ + H₂O

This ability to act as a proton reservoir is fundamental to its role in providing a stable pH environment for a variety of biochemical and molecular biology applications. amerigoscientific.com

The buffering capacity of Tris is significantly influenced by both temperature and concentration.

Temperature Dependence: The pKa of Tris is temperature-dependent. As the temperature increases, the pH of a Tris buffer solution decreases. chemicalbook.com Specifically, the pH decreases by an average of 0.025 to 0.03 units for every 1°C increase in temperature. sigmaaldrich.comwikipedia.org This is an important consideration when preparing and using Tris buffers for experiments conducted at different temperatures. For instance, a buffer prepared to pH 8.0 at 25°C will have a different pH at 4°C or 37°C. The pH temperature coefficient for Tris is typically between 0.02 and 0.06, depending on the buffer concentration and the temperature range. chemicalbook.com

Concentration Dependence: The concentration of the Tris buffer also affects its pH and buffering capacity. Within a moderate concentration range, the buffering capacity is significantly improved as there are sufficient Tris molecules to absorb or release protons and maintain pH stability. hbdsbio.com However, at very low concentrations, the buffering capacity is weak and the pH is more susceptible to fluctuations from external acidic or alkaline substances. hbdsbio.com Conversely, at very high concentrations, while the buffering capacity is enhanced, there is a risk of precipitation or crystallization, which can affect experimental accuracy. hbdsbio.com A tenfold change in Tris buffer concentration generally leads to a pH change of about 0.05 units. wikipedia.org

The following table summarizes the effect of temperature on the pH of a 50 mM Tris-HCl buffer:

Temperature (°C)pH
47.79 - 7.92
257.20 - 7.30
376.91 - 7.02

This table is interactive and can be sorted by clicking on the column headers.

Reaction Mechanisms with Activated Carbonyl Compounds and Phenyl Esters

Tris, containing a primary amine, can react with carbonyl compounds. wikipedia.org It has been shown to react with activated carbonyl compounds and phenyl esters.

The reaction of Tris with phenyl esters has been studied, and the pH dependence of the apparent second-order rate constants reveals multiphasic profiles. arxiv.orgarxiv.org This suggests a complex reaction mechanism that is not represented by a simple continuous function. arxiv.org For instance, the reaction with p-nitrophenyl acetate shows a triphasic pH profile for the logarithm of the pseudo-first-order rate constant at a high Tris concentration. arxiv.org

The primary amine group of Tris can act as a nucleophile, attacking the carbonyl carbon of the ester. This can lead to the formation of an amide bond and the release of the corresponding phenol (B47542). The reactivity is influenced by the pH of the solution, which dictates the protonation state of the Tris amine group. The unprotonated form is the active nucleophile.

Similarly, Tris can react with aldehydes to form Schiff bases. nih.gov For example, it reacts with benzaldehyde and other aldehydes. researchgate.net This reactivity with carbonyl-retaining Michael adducts has been proposed to occur through the formation of imines with the primary amine of the buffer. nih.gov

Interaction with Biomacromolecules and Enzyme Inhibition Mechanisms

Tris is not always an inert buffer and can interact with biomacromolecules, sometimes leading to the modulation of enzyme activity.

Tris has been observed to have inhibitory effects on certain enzymes. For example, it can act as a competitive inhibitor for some amylases. stackexchange.com The inhibitory effect of Tris has also been noted for aminopeptidases and β-glucosidases. plos.org For a GH1 β-glucosidase, Tris was found to act via a linear mixed inhibition mechanism, implying the formation of a non-productive enzyme-substrate-inhibitor complex. plos.org This binding of Tris can reduce the enzyme's affinity for its substrate. plos.org

In some cases, the interaction of Tris with enzymes can be more complex. For yeast alcohol dehydrogenase, the Schiff base formed between Tris and aldehydes, rather than Tris itself, was found to bind to the free enzyme competitively with respect to NADH. nih.gov Tris can also affect the multipoint covalent immobilization of enzymes, with studies showing a reduction in the stability of enzymes like trypsin, chymotrypsin, and penicillin G acylase when immobilized in the presence of Tris. nih.gov This is thought to be due to Tris reducing the number of available reactive groups on the support and creating steric hindrance. nih.gov

However, Tris can also have a stabilizing effect on some proteins. Studies on Bovine Serum Albumin (BSA) have indicated that Tris buffer can stabilize the protein molecules. rsc.orgresearchgate.net

Tris is known to complex with metal ions, which can be a significant factor when working with metal-dependent enzymes (metalloenzymes). wikipedia.orgacs.org The chelation of essential metal cofactors by Tris can lead to a decrease in enzyme activity. acs.orgnih.gov

Studies have shown that Tris-HCl can chelate metal ions and affect the activity of metalloenzymes that require these ions for catalysis. acs.orgnih.gov For example, the activity of a Mn²⁺-dependent dioxygenase, BLC23O, was impacted by the presence of Tris-HCl buffer, exhibiting different kinetic parameters compared to other buffers like HEPES. acs.orgacs.org Specifically, the enzyme showed the highest turnover rate in Tris-HCl but also the lowest substrate affinity. nih.govacs.org This is attributed to the interaction between the amino group of Tris and the metal ion. nih.gov

The extent of chelation can vary depending on the metal ion. Tris-HCl has been shown to interact weakly with Mn²⁺ but strongly with cupric and lead ions. nih.gov This differential interaction underscores the importance of buffer selection in assays involving metalloenzymes. nih.gov

The kinetic parameters of the Fe³⁺-dependent enzyme Ro1,2-CTD were also found to be different in Tris-HCl compared to other buffers, further demonstrating the influence of Tris on metalloenzyme activity. acs.orgnih.gov

The following table summarizes the kinetic parameters of the metalloenzyme Ro1,2-CTD in different buffers:

BufferKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
HEPES1.800.640.36
Tris-HCl6.931.140.17
Sodium Phosphate (B84403)3.641.010.28

This table is interactive and can be sorted by clicking on the column headers.

Conversely, for a non-metalloenzyme like trypsin, the kinetic parameters were found to be comparable regardless of the buffer used, suggesting that the chelation effect of Tris is specific to metal-dependent systems. acs.orgnih.gov

Ligand Exchange Kinetics in Metal Coordination Complexes

The study of ligand exchange kinetics in metal coordination complexes involving tri-hydroxymethylaminomethane, commonly known as Tris or THAM, is an area that, despite the widespread use of Tris as a biological buffer, has not been extensively detailed in publicly available research. Tris is well-known to form coordination complexes with various transition metal ions, a characteristic that can influence biochemical and physiological processes. The kinetics of these interactions, however, are not as thoroughly documented as those for more classical ligands in coordination chemistry.

Tris possesses both amino and hydroxyl functional groups, allowing it to act as a ligand and coordinate with metal ions. For instance, it is known to form complexes with Cu(II), and the stoichiometry of these complexes can vary with pH. At neutral pH, dimeric complexes are often formed nih.gov. The interaction of Tris with metal ions like Ni(II) has also been noted, indicating that it is not always an inert buffer in the presence of metal ions nih.gov.

The general principles of ligand substitution reactions in coordination complexes are well-established and can occur through several mechanisms, including dissociative (D), associative (A), and interchange (I) pathways solubilityofthings.com.

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first dissociates from the metal center, forming an intermediate with a lower coordination number. The incoming ligand then coordinates to this intermediate. The rate of this reaction is primarily dependent on the concentration of the initial complex.

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first associates with the metal center, forming an intermediate with a higher coordination number. Subsequently, the leaving ligand detaches. The reaction rate is dependent on the concentrations of both the complex and the incoming ligand.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without a distinct intermediate. This mechanism can have associative (Ia) or dissociative (Id) character, depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving ligand in the transition state.

Studies on ligand substitution in various metal complexes provide a framework for understanding how Tris might behave. For example, in chloromethyl(aquo)cobaloxime complexes, the rate of substitution of the aqua ligand varies with the pKa of the incoming N-donor ligands, suggesting a nucleophilic participation of the ligand in the transition state ias.ac.in. Given that Tris has a primary amine group, its protonation state, and therefore the pH of the solution, would be expected to significantly influence its nucleophilicity and thus the kinetics of its coordination to a metal center.

While the stability constants for some Tris-metal complexes have been determined, providing thermodynamic insight into these interactions, the kinetic aspect of how quickly Tris binds to and detaches from metal ions remains an area requiring more specific investigation. The lack of detailed kinetic studies on Tris-metal complexes highlights a gap in the understanding of the full range of interactions this common buffer can have in chemical and biological systems.

Oxidation-Reduction Reactions of Tris Derivatives

The oxidation-reduction (redox) reactions of this compound (Tris) and its derivatives are of significant interest due to the compound's widespread use in biological and chemical systems where redox processes are prevalent.

One of the most studied oxidation reactions involving Tris is its interaction with hydroxyl radicals (•OH). The rate constant for the reaction between Tris and hydroxyl radicals has been determined to be 1.1 x 10⁹ L·mol⁻¹·s⁻¹ chinesechemsoc.org. This reaction is relatively fast, indicating that Tris can act as an efficient scavenger of these highly reactive species. The oxidation of Tris by hydroxyl radicals, often generated through a Fenton-type reaction, leads to the formation of one-carbon compounds, primarily formaldehyde (B43269) and subsequently carbon dioxide ualberta.caias.ac.in.

The proposed mechanism for this oxidation involves the abstraction of a hydrogen atom from one of the hydroxymethyl groups by the hydroxyl radical, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions, including elimination and oxidation, to yield formaldehyde. The presence of inhibitors such as catalase, propylgallate, and the iron chelator deferoxamine has been shown to decrease the formation of formaldehyde from Tris in microsomal systems, supporting the role of hydroxyl radicals and iron in the process ualberta.ca. Conversely, the addition of Fe(II) EDTA stimulates formaldehyde formation ualberta.ca.

Effects of Various Agents on Formaldehyde Formation from Tris in Rat Liver Microsomes
AgentEffect on Formaldehyde FormationImplication
CatalaseInhibitionInvolvement of hydrogen peroxide in radical generation
Propylgallate (antioxidant)InhibitionRadical-mediated oxidation pathway
Deferoxamine (iron chelator)InhibitionCatalytic role of iron in the reaction
Fe(II) EDTAStimulationEnhancement of Fenton-like reaction

In addition to hydroxyl radicals, other oxidizing agents can react with Tris and its derivatives. For instance, N-substituted Tris derivatives, such as α-phenyl-N-tert-butyl nitrones with substituents on the tert-butyl group, have been studied for their electrochemical properties. These studies have shown that the substitution pattern affects the oxidation potential of the nitronyl group, with electron-withdrawing substituents making the compound harder to oxidize nih.gov.

The oxidation of tertiary amines, a class of compounds to which N-substituted Tris derivatives belong, by hydrogen peroxide can be accelerated in the presence of acetonitrile. This is attributed to the formation of a more reactive intermediate, likely a peroxyacetimidic acid rsc.org. The assisted oxidation exhibits a lower enthalpy of activation but a more negative entropy of activation, suggesting a highly ordered transition state rsc.org.

The redox chemistry of metal complexes involving Tris derivatives has also been explored. For example, 7-nitro-2,4,9-triazaadamantane-2,4,9-triols, which are chelating tris-hydroxylamine ligands, form stable complexes with manganese, iron, and nickel in a +4 oxidation state. These complexes have shown catalytic activity in oxidation reactions, such as the aerobic conversion of thiols to disulfides rsc.org.

It is important to note that while Tris is often used as a "non-coordinating" and "non-reactive" buffer, it can participate in and influence redox reactions, especially in the presence of reactive oxygen species and metal ions.

Summary of Kinetic Data for Tris Oxidation
ReactantOxidizing SpeciesRate Constant (L·mol⁻¹·s⁻¹)Primary ProductsProposed Mechanism
TrisHydroxyl Radical (•OH)1.1 x 10⁹Formaldehyde, Carbon DioxideFenton-type reaction, H-atom abstraction

Advanced Applications in Biochemical and Molecular Systems Research

Optimization of Buffer Systems for Enzyme Kinetics and Stability Studies

The precise control of pH is critical in the study of enzyme kinetics and stability, as enzymatic activity is highly dependent on the pH of the reaction environment. vacutaineradditives.compatsnap.com Tris-HCl buffer is a widely used system for these studies due to its buffering capacity in the neutral to slightly alkaline range, which is optimal for many enzymes. hbdsbio.comresearchgate.net

The selection of a buffer can significantly influence enzyme activity. acs.org For instance, the activity of some enzymes can be affected by the buffer components themselves. patsnap.comresearchgate.net While Tris is generally considered inert, it can chelate metal ions, which may impact metalloenzymes that require these ions for their catalytic activity. patsnap.comacs.org

Research has shown that for certain enzymes, Tris buffers can influence kinetic parameters. A study on alkaline phosphatase demonstrated that in a Tris buffer at pH 9.1, the enzyme exhibited its highest activity. Kinetic analysis revealed that the presence of Tris resulted in the highest Vmax and Km values for alkaline phosphatase at each pH tested when compared to glycine and tricine buffers.

The stability of a buffer's pH with temperature fluctuations is another crucial factor. Tris buffer is known to have a significant temperature-dependent pH shift, which must be accounted for when conducting temperature-sensitive enzyme assays. sciencing.comresearchgate.netyektatajhiz.com Therefore, it is essential to prepare the Tris buffer at the temperature at which the experiment will be performed. sciencing.comyektatajhiz.com

The following table summarizes the properties of common buffers used in enzyme assays:

BufferpKa at 25°CUseful pH RangeTemperature Dependence (dpKa/°C)Notes
Tris8.17.0 - 9.0-0.028Can chelate some metal ions. patsnap.comacs.org pH is highly temperature-dependent. sciencing.comyektatajhiz.com
HEPES7.56.8 - 8.2-0.014Known for high buffering capacity and stability. patsnap.com
MOPS7.26.5 - 7.9-0.015A stable buffer, resistant to pH shifts with temperature changes. researchgate.net
Phosphate (B84403)7.26.2 - 8.2-0.0028Can inhibit some enzymes, particularly those involved in phosphorylation reactions. patsnap.comresearchgate.net

Applications in Nucleic Acid Research Methodologies

Tris-based buffers are indispensable in a wide array of nucleic acid research techniques, from isolation and purification to analysis and manipulation. hbdsbio.comvacutaineradditives.com

During DNA and RNA extraction, maintaining a stable pH is crucial to protect the integrity of the nucleic acid molecules. sciencing.comhbdsbio.com Tris-HCl buffer is a key component of lysis and extraction buffers, where it serves to maintain the pH, typically around 8.0, preventing acid hydrolysis of DNA. sciencing.comhbdsbio.comoiu.edu.sd This stable pH environment helps to keep DNA molecules in their natural, double-helical structure. hbdsbio.com

In combination with a chelating agent like EDTA, Tris forms TE buffer, which is widely used for dissolving and storing nucleic acids. oiu.edu.sdgeneticeducation.co.in The Tris component maintains the pH, while EDTA chelates divalent cations like magnesium, which are cofactors for DNases and RNases, thereby protecting the nucleic acids from enzymatic degradation. oiu.edu.sdgeneticeducation.co.in The typical concentration of Tris-HCl in RNA isolation protocols is around 10-100 mM. researchgate.net

Tris is a central component of buffer systems used in various electrophoretic techniques for the separation of nucleic acids and proteins. hbdsbio.comhopaxfc.com In agarose (B213101) gel electrophoresis of DNA, Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most common running buffers. bio-rad.comsigmaaldrich.com These buffers establish a stable pH and provide the ions necessary to conduct the electrical current. geneticeducation.co.in

In the context of protein separation, Tris-glycine buffer systems are fundamental to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). merckmillipore.comthermofisher.com A discontinuous buffer system is often employed, with different Tris-HCl concentrations and pH values in the stacking and resolving gels. bio-rad.comhbdsbio.com This creates a stacking effect, resulting in sharper protein bands. thermofisher.com For instance, the stacking gel is typically buffered with Tris-HCl at pH 6.8, while the resolving gel is at pH 8.8. thermofisher.com

The table below outlines common Tris-based electrophoresis buffers:

Buffer SystemPrimary ApplicationKey ComponentsTypical pH
TAE (Tris-acetate-EDTA)DNA Agarose Gel ElectrophoresisTris, Acetic Acid, EDTA~8.3
TBE (Tris-borate-EDTA)DNA Agarose Gel Electrophoresis, Polyacrylamide Gel ElectrophoresisTris, Boric Acid, EDTA~8.3
Tris-Glycine-SDSSDS-PAGETris, Glycine, SDSRunning Buffer: ~8.3
Tris-TricineSDS-PAGE for low molecular weight proteinsTris, Tricine, SDS~8.25
Tris-AcetateSDS-PAGE for high molecular weight proteinsTris, Acetic Acid, SDS~8.1

In Polymerase Chain Reaction (PCR), Tris-HCl buffer is a standard component of the reaction mix, where it is crucial for maintaining a stable pH for optimal DNA polymerase activity. hbdsbio.comaatbio.com The buffer helps to resist pH changes that can occur during the thermal cycling process. hbdsbio.com A typical PCR buffer contains Tris-HCl, potassium chloride (KCl), and magnesium chloride (MgCl2). aatbio.com The Tris-HCl buffer not only stabilizes the pH but also provides a suitable ionic environment for the reaction, which is important for the stability of the DNA double helix and the activity of the DNA polymerase. hbdsbio.com

Nucleic acid hybridization techniques, such as Southern and Northern blotting, rely on buffer systems to facilitate the binding of a probe to a target sequence. bostonbioproducts.com While Saline-Sodium Citrate (SSC) buffer is commonly used, Tris-based buffers can also be employed in these procedures. bostonbioproducts.comresearchgate.net Hybridization buffers often contain components like formamide to lower the melting temperature of nucleic acids and salts to stabilize the nucleic acid structures. bostonbioproducts.com The buffer's role is to maintain a constant pH and provide the necessary ionic strength to support the hybridization kinetics. bostonbioproducts.com

Applications in Protein Research Methodologies

Tris buffers are ubiquitous in protein research, playing a critical role in maintaining the structure and function of proteins during various experimental procedures. hbdsbio.comgbiosciences.com They are used in protein extraction, purification, and analysis. hbdsbio.commerckmillipore.com

In protein purification, Tris-HCl is a common buffer for solubilizing and stabilizing proteins. gbiosciences.comhbdsbio.com Its pH range is suitable for maintaining the native conformation of many proteins. merckmillipore.com

During protein electrophoresis, as discussed previously, Tris-glycine buffers are essential for SDS-PAGE. bio-rad.comedvotek.com For native gel electrophoresis, where the protein's native structure and charge are preserved, Tris-based buffers without denaturing agents are used. merckmillipore.comthermofisher.com

However, it is important to be aware of potential interferences. Tris can react with and inhibit certain enzymes and may interfere with some protein quantification assays, such as the bicinchoninic acid (BCA) assay and the Bradford dye-binding method. hopaxfc.comresearchgate.net

Protein Purification and Solubilization Strategies

Tri-hydroxymethylaminomethane is a cornerstone in protein purification and solubilization, primarily due to its ability to maintain a stable pH in the physiological range of 7.2 to 9.0. dcfinechemicals.com This is critical for preserving the native structure and function of proteins, which are highly sensitive to pH fluctuations. hbynm.com

Key Roles in Protein Purification:

Extraction Buffers: Tris-HCl buffers are widely used to extract soluble cytoplasmic proteins. gbiosciences.com They provide a stable pH environment that prevents protein denaturation during the initial extraction phase. hbdsbio.com

Chromatography: In techniques like ion-exchange chromatography, Tris-HCl buffers are used to control the pH and ionic strength of the solution. hbdsbio.com This influences the charge of the proteins and their interaction with the chromatography resin, allowing for effective separation. hbdsbio.comhbdsbio.com It is also used as a buffer and eluent in anion exchange chromatography. hopaxfc.com

Protein Stability: The buffer helps maintain the structural integrity of proteins throughout the purification process. hbdsbio.com By providing a stable pH, it prevents unfolding and aggregation, which are common challenges in protein purification. sepmag.eu

Strategies for Protein Solubilization:

Tris buffers are integral to solubilizing proteins, particularly those that are difficult to extract from cells or tissues. Lysis buffers containing Tris-HCl are effective in breaking open cells and releasing their protein content. ptglab.com For instance, SoluLyse™ Reagent, which contains a nonionic detergent in 20 mM Tris-HCl (pH 7.5), offers an efficient method for extracting proteins from bacteria without mechanical disruption. amsbio.com The choice of buffer concentration and pH is critical and often needs to be optimized for the specific protein of interest. gbiosciences.com

Table 1: Common Tris-Based Buffers in Protein Purification

Buffer Name Typical Composition pH Range Common Applications
Tris-HCl Tris base, Hydrochloric Acid 7.0 - 9.0 General purpose buffer for protein extraction and chromatography gbiosciences.com
Tris Buffered Saline (TBS) Tris, Sodium Chloride 7.2 - 7.8 Wash buffer in immunoassays, protein blotting fortislife.comsigmaaldrich.com
Tris-Glycine Tris, Glycine 8.3 - 8.8 Running buffer for SDS-PAGE sigmaaldrich.combio-rad.com
RIPA Buffer Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS ~7.4 Lysis and extraction of cytoplasmic, membrane, and nuclear proteins ptglab.com

Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA)

In immunoassays like Western Blotting and ELISA, Tris-based buffers are essential for nearly every step of the process, ensuring the specific binding of antibodies to their target antigens. bio-rad.combostonbioproducts.com

Role in Western Blotting:

Gel Electrophoresis: Tris-glycine-SDS buffer is the standard running buffer for SDS-PAGE, a technique used to separate proteins by molecular weight. sigmaaldrich.com A discontinuous Tris buffer system, with different pH values in the stacking (pH 6.8) and resolving (pH 8.8) gels, is used to concentrate proteins into sharp bands before separation. bio-rad.com

Transfer Buffer: A Tris-based buffer of low ionic strength is typically used to facilitate the transfer of proteins from the electrophoresis gel to a membrane (e.g., nitrocellulose or PVDF). bio-rad.com

Blocking and Washing: Tris-Buffered Saline (TBS) is commonly used as a wash buffer and as a diluent for blocking agents. sigmaaldrich.comcytivalifesciences.com The blocking step is critical to prevent non-specific binding of antibodies to the membrane, thereby reducing background noise and improving the signal-to-noise ratio. thermofisher.com TBS, often with a detergent like Tween-20 (TBST), helps to wash away unbound antibodies and other reagents. sigmaaldrich.com

Role in ELISA:

Coating and Blocking: Tris-buffered saline can be used in blocking buffers to reduce background noise and prevent non-specific binding, which enhances the assay's performance. sigmaaldrich.com

Washing: TBS is a common wash buffer in ELISA protocols to remove unbound reagents between steps, which is crucial for achieving a clean signal. fortislife.comsigmaaldrich.com

Diluents: Tris-based buffers are used as diluents for samples, standards, and antibodies to maintain a stable pH and ionic environment, ensuring the integrity and binding affinity of the molecules. fortislife.comdiagnopal.ca

Table 2: Tris-Containing Solutions in Immunoassays

Application Solution Purpose
Western Blotting Tris-Glycine-SDS Running Buffer Separates proteins by size in SDS-PAGE sigmaaldrich.com
Western Blotting Tris-based Transfer Buffer Transfers proteins from gel to membrane bio-rad.com
Western Blotting & ELISA Tris-Buffered Saline (TBS/TBST) Washing, blocking, and antibody dilution sigmaaldrich.comcytivalifesciences.com
ELISA Sample/Conjugate Diluent Dilutes samples, standards, and antibodies fortislife.com

Protein Denaturation and Structural Integrity Studies

The stability of a protein's three-dimensional structure is paramount to its function. Tris-HCl buffer is a valuable tool in studies investigating protein denaturation and the factors that influence structural integrity.

By maintaining a stable pH, Tris helps to preserve the native conformation of proteins, which is the baseline for any denaturation study. hbynm.com Researchers can then introduce denaturing agents (e.g., urea, guanidine hydrochloride) or alter physical conditions (e.g., temperature, pressure) to induce unfolding. The use of Tris buffer allows for the systematic study of how these stressors affect protein structure and function. For example, studies on the effect of hydrostatic pressure on enzyme activity have utilized Tris-HCl buffer to maintain a constant pH while applying pressure. nih.gov

However, it is important to note that high concentrations of Tris-HCl can potentially affect the 3D structure of proteins by disrupting intrachain interactions, although this does not typically lead to complete denaturation. researchgate.net Conversely, research has also shown that Tris buffer can interact with the peptide backbone and stabilize proteins in solution. researchgate.netrsc.org This stabilizing effect can be influenced by the buffer concentration. researchgate.net

Role in Cell and Tissue Culture Media Formulation for pH Homeostasis

Maintaining a stable pH is critical for the growth and viability of cells in culture, as cellular processes are highly sensitive to pH changes. nih.gov While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system is the primary physiological buffer, Tris is often used as an additional non-volatile buffer to enhance pH control. nih.govebm-journal.org

Tris-HCl buffer can be added to culture media to provide additional buffering capacity, especially in systems where the CO₂ environment is not tightly controlled. ebm-journal.org This helps to prevent drastic pH shifts that can be caused by cellular metabolism, which tends to acidify the medium. youtube.com For instance, Tris-HCl has been used to control the pH of cultures for extended periods, which is crucial for long-term experiments. ebm-journal.org The ability to maintain a stable pH is essential for cell growth, proliferation, and maintaining physiological conditions. sigmaaldrich.com

It's important to consider that the pH of Tris buffers is temperature-dependent. youtube.com Therefore, the pH of the media should be adjusted at the temperature at which the cells will be cultured. hopaxfc.com

Utilization in Membrane Permeation and Transport Studies

Tris buffer has been found to influence the permeability of the outer membrane of bacteria such as Escherichia coli. nih.govresearchgate.net Studies have shown that exposing E. coli cells to Tris buffer can increase the permeability of their outer membrane. nih.govresearchgate.net This effect is dependent on the concentration of the Tris buffer and the duration of exposure. nih.govresearchgate.net This property can be utilized in studies investigating the transport of substances across the cell membrane. By selectively permeabilizing the outer membrane, researchers can gain insights into the transport mechanisms of the inner membrane. Tris has also been used in cell membranes to increase their permeability. thermofisher.com

Applications in Capillary Electrochromatography

Capillary Electrochromatography (CEC) is a powerful analytical technique that combines aspects of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). stanford.edu Tris buffer is a suitable buffer for CEC separations due to its low electrical conductivity. stanford.edu

The use of a buffer with low electrical conductivity, like Tris, is advantageous because it generates less Joule heating. stanford.edu Excessive Joule heating can lead to band broadening and negatively impact the efficiency of the separation. stanford.edu Therefore, Tris is often preferred over buffers with higher conductivity, such as phosphate buffer, for preparative CEC applications. stanford.edu Tris has been successfully used in the separation of various compounds, including natural products like taxol and its precursor, baccatin III. stanford.edu Its low ionic mobility makes it a good choice for this technique. hopaxfc.comhopaxfc.com

Coordination Chemistry and Metal Complexation Research

Design and Synthesis of Tris-Based Metal Ligands

The design and synthesis of metal ligands derived from Tris often leverage its structural scaffold to create multidentate chelators. The primary amino group and the three hydroxyl groups provide reactive sites for modification, enabling the synthesis of a wide range of ligands with tailored coordination properties.

One common approach involves the use of Tris as a foundational structure for synthesizing Schiff base ligands. These are typically formed through the condensation reaction of the primary amine group of Tris with an aldehyde or ketone. For example, Schiff base ligands can be synthesized from the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with aminophenols. csic.es Similarly, tripodal Schiff base ligands have been synthesized from compounds like 2,4,6-triamino-1,3,5-triazine. nih.gov The resulting Schiff base ligands often exhibit enhanced coordination capabilities and can form stable complexes with various transition metals. csic.esnih.gov

Tris can also serve as a scaffold for creating ion-selective ligands. By immobilizing Tris onto a polymer support, such as cross-linked poly(vinylbenzyl chloride), and subsequently phosphorylating the hydroxyl groups, new reagents with high metal ion affinities can be created. researchgate.netrsc.org In these systems, the amino group can act as an auxiliary component, enhancing the complexation ability of the phosphate (B84403) ligands through hydrogen bonding. researchgate.netrsc.org The degree of phosphorylation (mono-, di-, or tri-substituted) can be controlled by the reaction conditions, allowing for the fine-tuning of the ligand's binding properties. researchgate.net

Furthermore, the inherent tripodal nature of Tris has been exploited in the synthesis of ligands designed to mimic the binding sites of metalloenzymes. For instance, tris(pyrazolyl)methane sulfonate ligands have been developed to create structural models for N,N,O binding in biological systems. semanticscholar.org These ligands can form stable octahedral complexes with a variety of metal ions, including Zn(II), Cu(II), Ni(II), Co(II), and Fe(II). semanticscholar.org

The synthesis of these Tris-based ligands typically involves standard organic reactions, with the specific conditions depending on the desired functionalization. The resulting metal complexes are then characterized using a variety of spectroscopic and analytical techniques to confirm their structure and properties. researchgate.netnih.gov

Formation and Stability of Tris-Metal Coordination Compounds

Tris readily forms coordination compounds with a wide range of metal ions, a property that is of great importance in biochemistry and medicine where Tris is a common buffer. The stability of these complexes is a crucial factor, as the coordination of metal ions can affect their biological availability and reactivity. wikipedia.org

The interaction of Tris with divalent metal ions such as Mg²⁺, Ca²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ has been studied, and the stability constants of the resulting M(Tris)²⁺ complexes have been determined. libretexts.org For instance, the formation of complexes between Tris and Cu(II) has been extensively investigated, revealing that the stoichiometry and stability are highly dependent on pH. wikipedia.orgresearchgate.net At neutral pH, dimeric copper(II)-Tris complexes can form. wikipedia.orgresearchgate.net The apparent affinity of Tris for Cu(II) at pH 7.4 is significant, highlighting the importance of considering this interaction in biological systems. wikipedia.orgresearchgate.net

The stability of these complexes is influenced by the chelate effect, where the multidentate nature of Tris leads to more stable complexes compared to those formed with analogous monodentate ligands. The participation of the hydroxyl groups in coordination, in addition to the amino group, is evident in the structure of these complexes. libretexts.org

Ternary complexes involving Tris, a metal ion, and another ligand, such as adenosine (B11128) 5'-triphosphate (ATP), have also been investigated. libretexts.org The formation of mixed-ligand complexes of the type M(ATP)(Tris)²⁻ has been observed. libretexts.org The stability of these ternary complexes is generally lower than the corresponding binary M(Tris)²⁺ complexes, as indicated by negative values for Δlog KM. libretexts.org Nevertheless, the formation of these mixed-ligand species is still significant and must be considered in biological and chemical systems containing both Tris and metal ions. libretexts.org

Metal Ion (M²⁺)Log K (M(Tris)²⁺)
Cu²⁺4.7 (approx.)
Ni²⁺2.8 (approx.)
Co²⁺2.4 (approx.)
Zn²⁺2.4 (approx.)
Cd²⁺2.2 (approx.)
Mn²⁺1.6 (approx.)
Mg²⁺1.1 (approx.)
Ca²⁺0.8 (approx.)
Ba²⁺0.6 (approx.)
Pb²⁺3.1 (approx.)

Note: The stability constants are approximate values and can vary with experimental conditions such as ionic strength and temperature. The data is compiled from various sources for illustrative purposes. libretexts.orgaps.org

Stoichiometry and Geometrical Aspects of Complexes

The stoichiometry of Tris-metal complexes is a critical aspect of their coordination chemistry. Studies on the interaction between Tris and Cu(II) have shown that, contrary to some earlier reports, the maximum stoichiometry of Tris to Cu(II) is 2:1. wikipedia.orgresearchgate.net At neutral pH, the formation of dimeric complexes is also observed. wikipedia.orgresearchgate.net

The geometry of these complexes is dictated by the coordination number of the central metal ion and the denticity of the Tris ligand. In many cases, Tris acts as a bidentate or tridentate ligand, coordinating through the nitrogen of the amino group and one or two of the hydroxyl oxygens.

For example, four new complexes of Group IIA metals—Ba(II), Ca(II), Sr(II), and Mg(II)—with Tris have been synthesized and characterized. researchgate.net The reactions were conducted with a 2:1 ligand-to-metal ion stoichiometry. researchgate.net The resulting complexes have the general compositions [BaL₂(H₂O)₂], [CaL₂(H₂O)₂]·2H₂O, [SrL₂(H₂O)₂], and [MgL₂(H₂O)₂]·4H₂O, where L⁻ represents the deprotonated Tris ligand. researchgate.net In all these cases, the metal ions exhibit an octahedral geometry. researchgate.net

The crystal structure of a copper(II)-Tris complex crystallized at high pH revealed that the Cu²⁺ ion is coordinated to the oxygen and nitrogen atoms of two Tris moieties. wpmucdn.com These atoms form the rectangular base of a pyramidal structure, with a water molecule occupying the apical position as the fifth ligand. wpmucdn.com

Theoretical treatments of the π-electron structure of metal complexes, such as tris(acetylacetonato) complexes, consider the configuration interaction among various electron configurations to understand their geometry and electronic properties. researchgate.net

Ligand Field Theory and Electronic Structure Analysis

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal coordination complexes. atomfair.com It is an application of molecular orbital theory that focuses on the interactions between the metal d-orbitals and the ligand orbitals. atomfair.comaps.org The energy of the d-orbitals is affected by the arrangement of the ligands around the central metal ion, leading to a splitting of the d-orbital energies. aps.org

In an octahedral complex, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). uomustansiriyah.edu.iq The energy difference between these sets is denoted as Δo (the octahedral splitting parameter). The magnitude of Δo depends on the nature of the metal ion and the ligands. Ligands are arranged in a spectrochemical series based on their ability to cause d-orbital splitting.

The electronic structure of Tris-metal complexes can be further elucidated through computational methods, such as Density Functional Theory (DFT). researchgate.net These calculations can provide insights into the molecular orbital energies, charge distribution, and the nature of the bonding between the metal and the Tris ligand. researchgate.net For instance, DFT has been used to study the structure and spectral features of charge transfer complexes of Tris. researchgate.net

Photophysical Properties of Tris-Chelate Metal Compounds

The photophysical properties of metal complexes are of great interest for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Tris-chelate metal compounds, particularly those of transition metals, can exhibit interesting luminescence and phosphorescence properties.

Luminescent transition metal complexes have been developed for various bioimaging and biosensing applications. The emission properties of these complexes are highly dependent on the nature of the metal ion and the coordinating ligands.

For example, tris(2,2'-bipyridine)ruthenium(II) and its derivatives are well-known for their intense luminescence. atomfair.com While not directly Tris-hydroxymethylaminomethane complexes, the principles governing their photophysical behavior are relevant to other tris-chelate systems. The absorption and emission spectra of these complexes are characterized by metal-to-ligand charge transfer (MLCT) transitions.

In the context of Tris-based systems, lanthanide tris-acetylacetonate complexes have been investigated for their luminescent properties, particularly for applications in luminescent thermometry. These complexes exhibit efficient ligand-to-metal energy transfer, leading to characteristic lanthanide-based emission.

Luminescence and Phosphorescence Spectra Simulations

The simulation of luminescence and phosphorescence spectra provides a powerful tool for understanding the excited-state properties of metal complexes and for designing new materials with desired photophysical characteristics. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for these simulations.

For tris-chelate metal compounds, such as tris(2,2'-bipyridine) metal complexes, DFT calculations have been successfully used to simulate their phosphorescence spectra. These simulations can reproduce the observed vibrational structures in the emission spectra by calculating the geometries of the ground and excited states. The simulations have confirmed that for some complexes, the emission originates from localized ligand-centered excited states.

Computational protocols have been developed to accurately predict vibrationally resolved phosphorescence spectra for large transition metal complexes. These methods can take into account factors such as mode-mixing (Duschinsky effect) and solvent effects. The simulated spectra often show good agreement with experimental data, especially when temperature effects are included.

These computational approaches are cost-effective and can be applied to a wide range of transition metal complexes, aiding in the interpretation of experimental results and the rational design of new phosphorescent materials.

Charge Transport and Optical Properties in Organic Semiconductors

Organic semiconductors are a class of materials that have gained significant attention for their use in electronic devices such as OLEDs, organic field-effect transistors (OFETs), and organic solar cells. The charge transport properties of these materials are crucial for device performance.

In organic semiconductors, charge transport can occur through two primary mechanisms: band-like transport in highly ordered crystalline materials and hopping transport in more disordered or amorphous systems. Hopping conduction, where charge carriers jump between localized states, is the dominant mechanism in many organic semiconductors. wikipedia.org The rate of hopping is influenced by factors such as the distance and orientation between molecules, as well as energetic disorder.

The incorporation of metal complexes into organic semiconductor materials can significantly influence their charge transport and optical properties. The metal centers can introduce new energy levels, and the ligands can affect the molecular packing and electronic coupling between molecules.

While there is extensive research on the optical properties of metal complexes for applications in organic electronics, specific studies on the charge transport and optical properties of Tris-hydroxymethylaminomethane-based metal complexes in organic semiconductors are not widely reported in the literature. However, the general principles of charge transport in organic semiconductors provide a framework for understanding how such complexes might behave. The molecular structure and solid-state packing of any Tris-based metal complex would be critical in determining its potential as a component in an organic semiconductor. The optical properties, such as absorption and emission spectra, would dictate its suitability for applications like OLEDs, where the color of the emitted light is a key parameter.

Applications in Catalysis and Bioinorganic Mimicry of Enzyme Active Sites

Tris-hydroxymethylaminomethane, commonly known as Tris, serves as a versatile tripodal ligand in the development of metal complexes that function as catalysts and mimics of enzyme active sites. The unique tripod-like structure of Tris allows for the coordination of a variety of metal ions, creating a stable scaffold that can be tailored for specific catalytic activities. These synthetic complexes often draw inspiration from metalloproteins, aiming to replicate the structure and function of their active sites.

One area of significant research is the use of Tris-based ligands in modeling the active sites of metalloenzymes. For instance, derivatives of Tris(2-pyridylmethyl)amine (TPA), a structurally related tripodal ligand, have been extensively studied in the context of metalloprotein models and catalysis. nih.gov These complexes can mimic the coordination environment of metal ions in enzymes, allowing researchers to study reaction mechanisms and develop novel catalysts. The functionalization of the Tris backbone enables the fine-tuning of the electronic and steric properties of the resulting metal complex, influencing its catalytic efficiency and selectivity.

A key strategy in bioinorganic mimicry is the recreation of the catalytic triads found in many enzymes, such as hydrolases and esterases. nih.gov These triads typically consist of three coordinated amino acid residues that work in concert to facilitate catalysis. nih.gov Tris-metal complexes can be designed to position functional groups in a similar spatial arrangement to these natural catalytic triads. By mimicking the geometric and electronic features of an enzyme's active site, these synthetic catalysts can achieve significant rate enhancements for a variety of chemical transformations. The catalytic activity of these enzyme mimics is often evaluated using Michaelis-Menten kinetics to determine their efficiency. nih.gov

Catalyst TypeMetal IonApplicationCatalytic Feature
Tris-based Enzyme MimicVarious Transition MetalsHydrolysis, OxidationMimics catalytic triad (B1167595) of enzymes
Tris(2-pyridylmethyl)amine ComplexZinc, Copper, IronMetalloprotein ModelingReplicates metal coordination in active sites

Self-Assembly of Nanoarchitectures with Tris-Metal Complexes

The coordination-driven self-assembly of metal complexes provides a powerful bottom-up approach for the construction of well-defined nanoarchitectures. Tris-hydroxymethylaminomethane and its derivatives, with their specific coordination geometry, can act as building blocks in the formation of these supramolecular structures. When combined with appropriate metal ions, these ligands can spontaneously organize into a variety of complex architectures, including nanofibers, nanoparticles, and metal-organic frameworks (MOFs). nih.gov

The self-assembly process is governed by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com The final morphology of the self-assembled nanostructure is influenced by several factors, including the nature of the metal ion and the ligand, the solvent system, and the presence of counter-ions. nih.gov For example, the slow diffusion of a non-solvent into a solution of a Tris-metal complex can induce the formation of well-ordered nanofibers. nih.gov

These self-assembled nanoarchitectures based on Tris-metal complexes have potential applications in various fields, including materials science, nanotechnology, and biomedicine. nih.gov The defined cavities and channels within these structures can be utilized for host-guest chemistry, sensing, and drug delivery. Recent advancements have focused on creating multifunctional nanomaterials where the self-assembly of metal complexes is used to selectively deliver drugs to target cells, overcoming limitations of traditional metal-based drugs. nih.gov

NanoarchitectureDriving ForcePotential ApplicationKey Feature
NanofibersCoordination-driven self-assembly, Non-covalent interactionsMaterials Science, CatalysisHigh aspect ratio, ordered structure
NanoparticlesSelf-assembly of metal complexesBiomedicine, Drug DeliveryControlled size and morphology
Metal-Organic Frameworks (MOFs)Metal-ligand coordinationGas storage, SeparationPorous structure with high surface area

Racemic Adsorption Studies of Tris-Metal Complexes

The chirality of metal complexes plays a crucial role in their interaction with other chiral molecules and surfaces. Tris-metal complexes, particularly those with unsymmetrical ligands, can exist as enantiomers. The study of the adsorption of these racemic mixtures onto various surfaces provides insights into chiral recognition and separation processes.

A notable example involves the racemic adsorption of iron(II) tris(1,10-phenanthroline), a well-known tris-chelate complex, on colloidal clay surfaces. acs.org Such studies investigate the preferential adsorption of one enantiomer over the other, a phenomenon known as enantioselective adsorption. The interactions between the chiral metal complex and the surface can be influenced by factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

The differential adsorption of enantiomers from a racemic mixture is a key principle behind chromatographic chiral separations. By using a chiral stationary phase, it is possible to resolve a racemic mixture of a Tris-metal complex into its constituent enantiomers. The understanding gained from racemic adsorption studies is therefore valuable for the development of new methods for enantiomeric separation and for understanding the behavior of chiral molecules at interfaces.

SystemAdsorbentFocus of StudySignificance
Racemic Iron(II) tris(1,10-phenanthroline)Colloidal ClayEnantioselective AdsorptionUnderstanding chiral recognition at interfaces
General Tris-Metal ComplexesChiral Stationary PhaseChiral SeparationDevelopment of enantiomeric resolution techniques

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) has become a popular quantum mechanical method for calculating the electronic structure of molecules. mdpi.comsiemens.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com DFT calculations can provide valuable information about the ground and excited states of Tris(hydroxymethyl)aminomethane, including its molecular orbital energies and geometric parameters. siemens.comnih.gov

Relative Energy Calculations of Tautomeric Forms

Tautomerism involves the interconversion of structural isomers, usually by the migration of a proton. researchgate.net The relative stability of different tautomers can be assessed through computational methods by calculating their relative energies. nih.gov Theoretical investigations can determine the most stable tautomeric form of a molecule in the gas phase or in solution. nih.govresearchgate.net

For Tris(hydroxymethyl)aminomethane, which contains both amino and hydroxyl groups, the possibility of tautomerism exists. However, specific computational studies detailing the relative energies of its tautomeric forms were not identified in the available literature. General computational approaches suggest that the relative energies of tautomers can be calculated to predict their equilibrium distribution. nih.gov

Molecular Dynamics (MD) Simulations for Structural Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamics of molecules in various environments. nih.gov

Specific MD simulations focusing on the structural flexibility of Tris(hydroxymethyl)aminomethane were not found in the reviewed literature. However, MD simulations have been employed to study systems where Tris is present, such as in the investigation of its interactions with biomolecules. These studies, while not focused on Tris itself, rely on the principles of molecular dynamics to simulate the behavior of the entire system.

Monte Carlo Simulations for Adsorption and Charge Transport Phenomena

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In chemistry, they are often used to study complex systems with many degrees of freedom, such as adsorption processes and charge transport in materials. nih.govresearchgate.net

Detailed Monte Carlo simulation studies specifically investigating the adsorption and charge transport phenomena of Tris(hydroxymethyl)aminomethane could not be located in the public domain. Such simulations, were they to be performed, could provide valuable information on how Tris molecules interact with surfaces and how charge carriers might move through a solid-state matrix of the compound.

Analysis of Charge Carrier Mobility and Electronic Band Structures

The charge carrier mobility and electronic band structure are crucial properties for understanding the electronic behavior of materials, particularly in the context of organic semiconductors. nih.govacs.org Computational methods can be used to predict these properties and provide insights into a material's potential for electronic applications. acs.orgrug.nl

No specific computational studies on the charge carrier mobility or the electronic band structure of Tris(hydroxymethyl)aminomethane were identified. The charge transport properties of a related compound, tris(8-hydroxyquinolinato)aluminum(III), have been investigated using quantum chemistry calculations, but this is a distinct chemical entity. mdpi.com

Computational Studies of Metal-Ligand Binding Energies and Thermodynamic Parameters

Tris(hydroxymethyl)aminomethane is known to form complexes with various metal ions. hopaxfc.com Computational chemistry can be a powerful tool to investigate the binding energies and thermodynamic parameters of these metal-ligand interactions. nih.gov DFT calculations, for example, can be used to determine the strength and nature of the bonds between the metal center and the ligand. nih.govresearchgate.net

While experimental studies have characterized the stability of Tris complexes with metal ions, specific computational studies detailing the binding energies and thermodynamic parameters for these interactions were not found in the available literature. nih.govnih.gov Computational approaches are, however, widely used to study the thermodynamics of metal complex formation with other ligands. nih.govchemrxiv.orgnih.gov

No Publicly Available Research Found on the Detonation Properties of Energetic Tri-hydroxymethylaminomethane Derivatives

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the prediction of detonation properties for energetic derivatives of this compound (Tris) were found.

The initial request for an article section titled "Prediction of Detonation Properties for Energetic Tris Derivatives" could not be fulfilled as there is no publicly available research on this topic. Computational chemistry is a powerful tool for predicting the energetic properties of novel materials, and such studies are common for various classes of energetic compounds. Standard methodologies include Density Functional Theory (DFT) to calculate heats of formation and densities, which are then often used with empirical models like the Kamlet-Jacobs equations to estimate detonation velocity and pressure.

However, it appears that this compound has not been explored as a scaffold for the synthesis and theoretical evaluation of energetic materials in the published literature. Searches for computational studies on nitrated, azidated, or other energetically functionalized derivatives of Tris yielded no relevant results.

Therefore, no data tables or detailed research findings on the detonation properties of energetic Tris derivatives can be provided. To present information from other classes of energetic materials would be inaccurate and fall outside the strict scope of the original request.

Environmental Dynamics and Degradation Pathways of Tris Derivatives

Occurrence and Distribution in Environmental Compartments

Tri-hydroxymethylaminomethane's entry into the environment is primarily linked to its production and extensive use in various industrial and laboratory applications, which can lead to its release through different waste streams. carlroth.com Its physicochemical properties largely govern its distribution across different environmental media.

Given its high water solubility and a low octanol-water partition coefficient (log Kow of -1.56), this compound is expected to reside predominantly in the aqueous phase of the environment. carlroth.comnih.gov Consequently, upon release, it is likely to be found dissolved in surface waters and groundwater. Its potential to partition to air is low, as indicated by its estimated low vapor pressure and Henry's Law constant. nih.gov

While direct measurements of this compound concentrations in various environmental compartments like rivers, lakes, soil, and sediments are not widely reported in the available scientific literature, its presence in wastewater is inferred from studies on microbial degradation, where bacteria capable of degrading it have been isolated from sewage sludge. nist.govchemsafetypro.com The development of sensitive analytical methods, such as ion chromatography, for the quantification of tromethamine in pharmaceutical formulations suggests that such techniques could be adapted for environmental monitoring to provide crucial data on its environmental concentrations. lcms.czthermofisher.com

Table 1: Physicochemical Properties Influencing Environmental Distribution of this compound
PropertyValueImplication for Environmental Distribution
Water SolubilityHighPredominantly found in the aqueous phase (surface water, groundwater).
log Kow-1.56Low potential for partitioning into fatty tissues of organisms and organic matter in soil/sediment.
Vapor Pressure2.2 x 10-5 mm Hg (estimated)Low volatility, unlikely to be present in significant concentrations in the atmosphere.
Henry's Law Constant8.7 x 10-13 atm-m3/mol (estimated)Low tendency to partition from water to air.

Degradation Kinetics and Mechanisms in Aqueous and Soil Systems

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, both abiotic and biotic.

In the atmosphere, the primary degradation mechanism for tromethamine is predicted to be its reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated rate constant for this vapor-phase reaction is 3.4 x 10-11 cm3/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 11 hours. nih.gov

Hydrolysis is not considered a significant environmental degradation pathway for this compound. nih.gov This is due to the chemical structure of the compound, which lacks functional groups that are susceptible to hydrolysis under typical environmental conditions of pH and temperature. nih.govnih.gov Studies on the degradation of ketorolac (B1673617) tromethamine, a salt of the compound, have shown some degradation under acidic and basic conditions, but this is related to the entire salt molecule and not solely the tromethamine moiety. dss.go.thethz.chamericanbio.comepa.gov

Recent research has demonstrated that this compound is biodegradable by certain microorganisms. Strains of bacteria capable of utilizing Tris as a sole source of carbon and nitrogen have been isolated from environments such as sewage sludge, indicating that biodegradation can be a significant removal mechanism in wastewater treatment plants and potentially other microbially active environments. nist.govchemsafetypro.com

A key organism identified in the degradation of Tris is Pseudomonas hunanensis. carlroth.comnist.govchemsafetypro.comwikipedia.org This bacterium possesses a specific catabolic pathway that breaks down the Tris molecule. The degradation process is initiated by the oxidation of Tris into 2-hydroxymethylserine, which is then further metabolized to pyruvate, a central metabolite in cellular metabolism. carlroth.comnist.govchemsafetypro.com This discovery suggests that in environments with adapted microbial communities, this compound can be effectively biodegraded. nist.gov

Table 2: Biodegradation Pathway of this compound by Pseudomonas hunanensis
StepReactantEnzyme(s)Product(s)
1This compoundTRIS alcohol dehydrogenase, TRIS aldehyde dehydrogenase2-hydroxymethylserine
22-hydroxymethylserineMethylserine hydroxymethyltransferase, D-serine dehydratasePyruvate

Persistence and Bioaccumulation Potential in Ecosystems

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being removed by degradation or transport processes. While specific field data on the persistence of this compound in aquatic and soil systems is limited, its susceptibility to biodegradation suggests that it is unlikely to be highly persistent in environments with active microbial populations. nist.govchemsafetypro.com

The bioaccumulation potential of this compound in ecosystems is considered to be low. nih.gov This is primarily based on its low octanol-water partition coefficient (log Kow = -1.56), which indicates a low affinity for partitioning into the fatty tissues of organisms. carlroth.comamericanbio.com Furthermore, an estimated Bioconcentration Factor (BCF) of 3 suggests that the compound is not likely to accumulate in aquatic organisms to a significant extent. nih.gov

Environmental Transport and Fate Modeling

Environmental fate models are computational tools used to predict the transport, distribution, and ultimate fate of chemicals released into the environment. These models utilize the physicochemical properties of a substance to estimate its partitioning between air, water, soil, and sediment.

For this compound, key input parameters for such models include its high water solubility, low vapor pressure, low Henry's Law constant, and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govwitpress.comresearchgate.net Models like the Mackay-type fugacity models can be used to predict the environmental distribution of Tris. researchgate.net Based on its properties, these models would predict that this compound will predominantly be found in the water compartment, with limited partitioning to air, soil, or sediment. nih.gov Its transport within the aqueous phase will be governed by water flow, while its potential for leaching through soil will be influenced by its sorption characteristics.

Table 3: Key Parameters for Environmental Fate Modeling of this compound
ParameterValueSignificance in Modeling
Vapor Pressure2.2 x 10-5 mm Hg (estimated)Predicts low volatility and air concentrations.
Water SolubilityHighIndicates high mobility in aqueous systems.
Henry's Law Constant8.7 x 10-13 atm-m3/mol (estimated)Confirms low partitioning from water to air.
log Kow-1.56Predicts low bioaccumulation and low sorption to organic matter.
Koc1.54 – 1.87Indicates very high mobility in soil and low adsorption to organic carbon.

Interactions with Environmental Matrices (e.g., sediments, clay minerals)

The interaction of this compound with environmental matrices such as sediments and clay minerals is influenced by its chemical properties and the characteristics of the solid phase. The organic carbon-normalized adsorption coefficient (Koc) for tromethamine is estimated to be between 1.54 and 1.87, which suggests a very low tendency to adsorb to organic matter in soil and sediment. carlroth.comchemsafetypro.com This low Koc value implies that this compound is likely to be highly mobile in most soil and sediment systems. chemsafetypro.comdss.go.th

However, the dissociation constant (pKa) of this compound is 8.07, indicating that at typical environmental pH values (ranging from 5 to 9), a significant fraction of the compound will exist in its protonated, cationic form. nih.gov This cationic form can potentially interact with negatively charged surfaces of clay minerals and humic substances in soil and sediment through electrostatic attraction. mdpi.commdpi.com This interaction could lead to greater adsorption than predicted by the Koc value alone, potentially reducing its mobility in the environment. nih.gov Specific studies quantifying the adsorption of this compound onto different types of clay minerals and humic acids under various environmental conditions are needed to fully understand these interactions.

Advanced Analytical Methodologies for Tris Quantitation

Gas Chromatography–Mass Spectrometry (GC-MS) for Environmental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of organic compounds in environmental samples. However, due to the low volatility of Tris, direct analysis by GC-MS is not feasible. To make Tris amenable to GC analysis, a derivatization step is necessary to increase its volatility.

Silylation is a common derivatization technique used for this purpose. In silylation, the active hydrogen atoms in the hydroxyl and amino groups of Tris are replaced with a trimethylsilyl (B98337) (TMS) group. This chemical modification significantly reduces the polarity and increases the volatility of the Tris molecule, allowing it to be analyzed by GC. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose.

The derivatized Tris can then be separated from other components in the sample on a GC column and detected by a mass spectrometer. The mass spectrum of the silylated Tris derivative provides a unique fragmentation pattern that can be used for its identification and quantitation, even at trace levels in complex environmental matrices. While this approach is effective, careful optimization of the derivatization reaction is crucial to ensure complete and reproducible conversion of Tris to its silylated derivative for accurate quantification. nih.govacs.org

Thin-Layer Chromatography (TLC) Applications in Degradation Studies

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be effectively used in the stability testing and degradation studies of pharmaceutical compounds. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products. youtube.com

For a compound like Tris, a stability-indicating TLC method would involve subjecting a solution of Tris to various stress conditions, such as acidic, basic, oxidative, and photolytic stress, to induce degradation. The stressed samples are then spotted on a TLC plate, and a suitable mobile phase is used to separate the intact Tris from its degradation products. The choice of the stationary and mobile phases is critical to achieve a good separation.

After development, the separated spots can be visualized under a UV lamp if they are UV-active, or by using a suitable staining reagent. The retention factor (Rf) values of the spots can be used to identify the parent compound and its degradation products. For quantitative analysis, the spots can be scraped off the plate, extracted, and analyzed by another technique, or the plate can be scanned using a densitometer to measure the intensity of the spots. By comparing the amount of intact Tris remaining after exposure to stress conditions, the stability of the compound can be assessed. While specific degradation pathways of Tris have been a subject of recent research, the application of TLC provides a straightforward approach to monitor its stability under various conditions. nist.govcu.edu.eg

Electrochemical Methods for Compound Analysis

Electrochemical methods offer an alternative approach for the analysis of certain compounds, and in some cases, can be applied to the quantitation of Tris. These methods are based on the measurement of an electrical signal (such as current or potential) that is related to the concentration of the analyte.

One potential electrochemical approach for the determination of Tris involves a catalytic voltammetric system. It has been shown that in a solution containing a Tris buffer, cobalt(II) ions can catalyze the oxidation of Tris by sodium perborate. The product of this catalytic oxidation, tris(hydroxymethyl)nitrosomethane, is electrochemically active and produces a well-defined voltammetric wave. The magnitude of this wave is proportional to the concentration of the oxidation product, which in turn is related to the initial concentration of Tris. This method has the potential to be highly sensitive, increasing the detectability of Tris by one to two orders of magnitude compared to direct methods.

While direct electrochemical oxidation or reduction of Tris at a standard electrode is not straightforward due to its electrochemical inactivity within the typical potential window of many electrode materials, the use of such catalytic systems or chemically modified electrodes could provide a viable route for its electrochemical quantitation. Potentiometric sensors, which measure a potential difference, could also be explored for Tris analysis, although direct-sensing potentiometric methods for Tris are not as well-established as for other ions.

Considerations for Analytical Interference in Biochemical Assays

The use of Tris (Tri-hydroxymethylaminomethane) as a biological buffer is widespread due to its pKa of 8.1 (at 25°C), which is suitable for a multitude of biochemical reactions. nbinno.com However, its chemical structure, featuring a primary amine and three hydroxyl groups, can lead to significant analytical interference in various biochemical assays. This interference can manifest through direct interactions with assay reagents or analytes, or by altering reaction conditions, leading to inaccurate quantification.

A primary mechanism of interference is the reaction of the primary amine group of Tris with components of the assay. This can lead to either a decrease in the expected signal or the generation of a false-positive signal. For instance, Tris is a known interferent in protein quantification assays that rely on the reaction of copper with peptide bonds under alkaline conditions.

One of the most well-documented examples is the interference of Tris in the Lowry protein assay. researchgate.net Research has shown that Tris buffers can distort the measurement of protein by both diminishing the development of the chromophore with the protein and by contributing to the color of the blank. researchgate.net The distortion is significant enough that it cannot be rectified by a simple blank correction. However, this interference can be managed by ensuring that the standards used for the calibration curve contain the same concentration of Tris as the samples being analyzed. researchgate.net Studies have indicated that at assay concentrations below 0.15 mM, the interference from Tris may be within acceptable limits. researchgate.net

Another form of interference arises from the direct, specific interaction of Tris with biomolecules. An unusual but significant interaction has been demonstrated between Tris and the enzyme lysozyme (B549824). researchgate.net This specific interaction was identified using techniques such as quartz crystal microbalance (QCM) and surface plasmon resonance (SPR). Further investigation through high-performance affinity chromatography confirmed a specific interaction with an apparent dissociation constant (K(D)) of 6.7 x 10⁻⁵ M. researchgate.net Molecular docking studies suggest that the three hydroxyl groups of the Tris molecule form intermolecular hydrogen bonds with specific amino acid residues (Asp52, Glu35, and Ala107) in lysozyme. researchgate.net This highlights the critical importance of buffer selection in quantitative biochemical studies, especially when investigating weak-binding ligands, as the buffer itself can act as a ligand. researchgate.net

Homogeneous proximity assays, such as AlphaLISA™ (Amplified Luminescent Proximity Homogeneous Assay), are also susceptible to interference from various compounds, including buffer components. revvity.comnih.gov In these types of assays, interference can manifest as a reduction in the assay signal due to mechanisms like light absorbance, quenching of the luminescent signal, or disruption of the affinity capture components. nih.gov Specific studies on compound interference in AlphaLISA assays have quantified the effect of Tris.

The following interactive table summarizes data from an interference study on an AlphaLISA assay, indicating the concentrations at which Tris begins to affect the signal.

Assay ParameterTris Concentration (Final)Effect on Assay SignalReference
No Effect ConcentrationUp to 0.72 mMLittle to no effect on signal revvity.com
Half-Maximal Inhibition (IC50)2.5 mM50% reduction in signal revvity.com
High Inhibition0.5 M99% signal inhibition revvity.com

Note: The interference concentrations can vary depending on the specific components and design of the assay. revvity.com

Strategies to mitigate interference from Tris and other buffer components include:

Assay-Specific Buffer Selection: Choosing a buffer system that is known to be non-interactive with the assay chemistry. For example, sodium phosphate (B84403) buffer has been shown to be a suitable alternative in the Lowry protein assay. researchgate.net

Matrix Matching: Ensuring that the calibration standards are prepared in the same buffer matrix, including the same concentration of Tris, as the unknown samples. researchgate.net

Counter-Screening: Performing specific counter-screens to determine how much of the assay signal is due to true bioactivity versus interference from a compound like Tris. nih.gov

Use of Scavenging Agents: In some cases, the inclusion of scavenging agents can help to mitigate the effects of reactive compounds, although this must be carefully validated to ensure the scavenger itself does not interfere with the assay. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Tris-Based Materials for Advanced Applications

The structural versatility of Tris and its derivatives makes it an ideal building block for a new generation of functional materials, including porous crystalline frameworks and soft biomaterials like hydrogels.

Metal-Organic and Covalent-Organic Frameworks (MOFs and COFs)

Researchers are utilizing Tris-derived ligands to construct sophisticated porous materials. A novel class of heterometallic metal-organic frameworks (MOFs) has been synthesized using tris(dipyrrinato) coordination complexes as bridging structures and silver(I) ions as linkers. nih.gov The modularity of this approach allows for the incorporation of different metal ions, such as iron(III) and cobalt(III), to modify the physical properties of the MOFs, including their strong electronic absorption features. nih.govacs.org This strategy enables the creation of materials with continuous channels and potentially homochiral extended solids. acs.org

Similarly, ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) have been used to create thermally stable MOFs, with some frameworks remaining stable up to 430°C. researchgate.netacs.org Beyond MOFs, research into covalent organic frameworks (COFs) has yielded materials like tris(triazolo)triazine-based COFs, which are designed for high stability and photoelectric properties, showing potential in photocatalysis. researchgate.net Another innovative application is the development of a high-stability tris-benzotriazolate-based MOF that functions as a solid-state electrolyte, demonstrating fast ion conductivity for potential use in next-generation lithium and sodium metal batteries. nih.gov

Tris-Based Hydrogels

In the realm of soft materials, Tris derivatives are being incorporated into hydrogel networks for biomedical applications. Silicone-based hydrogels prepared by polymerizing 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (B108374) (a TRIS derivative) with other monomers have been developed for contact lenses. nih.gov The inclusion of the TRIS component was found to increase the material's oxygen permeability, a critical property for ocular health. nih.gov These hydrogels also exhibit good stiffness, optical transparency, and resistance to protein adsorption. nih.gov

Furthermore, Tris buffer itself is being used in the formulation of novel biomaterials. For example, chitosan (B1678972) and collagen composite hydrogels have been successfully manufactured using Tris buffer, creating stable gels that are being explored for applications in tissue engineering. researchgate.net In another advanced application, enzyme-degradable hydrogel adhesives, formulated in Tris buffer, are used to create separable 3-D co-culture laminates, offering a sophisticated platform for studying cell signaling. nih.gov

Tris-Based MaterialKey Components/LigandsNotable PropertiesPotential ApplicationsReferences
Heterometallic MOFsTris(dipyrrinato) complexes, Ag(I) ionsPorosity, strong electronic absorption, modularityAdvanced optics, chiral separations nih.govacs.org
Thermally Stable MOFs2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt)High thermal stability (up to 430°C)High-temperature catalysis, separations researchgate.netacs.org
Tris-Based COFsTris(triazolo)triazineHigh surface area, crystallinity, photoelectric propertiesPhotocatalysis researchgate.net
Solid-State Electrolyte MOFTris-benzotriazolateHigh ion conductivity, high stabilitySolid-state batteries nih.gov
Silicone Hydrogels3-(methacryloyloxy)propyltris(trimethylsiloxy)silaneHigh oxygen permeability, optical transparencyContact lenses nih.gov
Chitosan/Collagen HydrogelsFormulated in Tris bufferStable gelation, biocompatibilityBone tissue engineering researchgate.net

Exploration of Advanced Catalytic Systems Utilizing Tris Ligands

The ability of Tris and its derivatives to act as polydentate ligands that can complex with metal ions is a significant area of emerging research, particularly in the field of catalysis. wikipedia.org These ligands are instrumental in creating catalysts that offer higher efficiency, selectivity, and novel reactivity.

Researchers have developed chiral tris-ligated cationic platinum complexes for use as asymmetric carbophilic catalysts. nih.gov A combinatorial approach to synthesizing libraries of these catalysts has allowed for rapid screening and optimization, leading to significant gains in enantioselectivity for challenging reactions. nih.gov Tridentate ligands, a class to which many Tris derivatives belong, have been shown to form highly active complexes with metals like Rhodium(I) and Iridium(I) for hydrogenation reactions. europa.eu These systems can be more rapid than those using more common bidentate ligands. europa.eu

The steric and electronic properties of Tris-based ligands can be precisely tuned. For example, bulky and electron-rich ligands like tris(1-adamantyl)phosphine, when combined with a palladium precatalyst, enable highly efficient Suzuki-Miyaura cross-coupling reactions with very low catalyst loading. umicore.com In another application, tris(2-aminoethyl)amine (B1216632) (TAEA) has been anchored to metal oxide supports to create effective heterogeneous catalysts for Knoevenagel condensation reactions. nih.gov

The versatility of Tris-based ligands extends to other important transformations. Tris(triazolyl)methanol-Cu(I) complexes have been identified as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, a key reaction in "click chemistry". semanticscholar.org In the field of materials science, tris(Fe/N/F)-doped carbon materials have been synthesized in a single step to serve as non-precious-metal catalysts for the oxygen reduction reaction (ORR), which is critical for fuel cell technology. nih.gov These catalysts show performance comparable to commercial Pt/C catalysts but with superior stability and methanol (B129727) resistance. nih.gov

Catalytic SystemTris-Based Ligand/ComponentMetal CenterApplicationReferences
Asymmetric Carbophilic CatalystsChiral Tris-ligated phosphinesPlatinum (Pt)Asymmetric hydroarylation/cyclization nih.gov
Cross-Coupling CatalystsTris(1-adamantyl)phosphinePalladium (Pd)Suzuki-Miyaura couplings umicore.com
Heterogeneous Condensation CatalystsTris(2-aminoethyl)amine (TAEA)N/A (on metal oxide support)Knoevenagel condensation nih.gov
"Click Chemistry" CatalystsTris(triazolyl)methanolCopper (Cu)Huisgen 1,3-dipolar cycloadditions semanticscholar.org
Dehydrocoupling CatalystsTris(oxazolinyl)boratoZinc (Zn)Dehydrocoupling of silanes and alcohols iastate.edu
Oxygen Reduction Reaction (ORR) ElectrocatalystsTris(Fe/N/F)-doped carbonIron (Fe)Fuel cells nih.gov

Refinement of Theoretical Models for Predictive Chemistry and Material Design

Alongside experimental work, the refinement of theoretical and computational models is crucial for advancing the predictive design of Tris-based systems. These models provide fundamental insights into molecular interactions, reaction mechanisms, and material properties, accelerating the development of new technologies.

A significant application of theoretical modeling is in physical chemistry and oceanography, where chemical thermodynamic models are being developed for artificial seawater containing Tris buffer. us-ocb.org These models, which extend the Debye-Hückel theory, are essential for accurately defining the 'total' pH scale used in ocean carbon cycle research. us-ocb.orgresearchgate.net They allow for the calculation of ion activities and can link operational pH measurements to thermodynamic quantities. us-ocb.org

In the field of separation science, computational studies using molecular dynamics and docking simulations are elucidating the mechanisms of chiral separation. nih.gov Such models have been used to study amylose (B160209) tris(3,5-dimethylphenylcarbamate)-based chiral stationary phases, predicting elution orders and energetic differences that align with experimental results. nih.gov These simulations can reveal the specific interactions, such as hydrogen bonds, that govern chiral recognition. nih.gov

Theoretical models are also vital for understanding the behavior of Tris in biochemical systems. An unusual specific interaction between Tris and the enzyme lysozyme (B549824) was investigated using molecular docking. nih.gov The computational model predicted that the three hydroxyl groups of Tris form intermolecular hydrogen bonds with key amino acid residues (Asp52, Glu35, and Ala107) in the enzyme's active site. nih.gov This finding, which correlated well with experimental data, highlights the importance of buffer selection in biochemical assays and demonstrates the power of predictive models to explain unexpected experimental observations. nih.gov

Enhanced Strategies for Environmental Remediation and Monitoring of Tris-Related Contaminants

The widespread use of Tris in laboratory, industrial, and pharmaceutical settings necessitates the development of strategies for its environmental monitoring and remediation. While Tris is a biologically inert polar amino alcohol with low toxicity, its high solubility in water and extensive use mean it can enter aquatic ecosystems. nih.gov Emerging research is beginning to address the fate of Tris in the environment and explore biological methods for its degradation.

A significant breakthrough in this area was the discovery in 2023 of a bacterial strain, Pseudomonas hunanensis, capable of degrading Tris buffer. wikipedia.org This finding opens the door to developing bioremediation strategies, where microorganisms are used to break down chemical contaminants into less harmful substances. The identification of specific metabolic pathways in such organisms could lead to the engineering of more efficient bioreactors for treating wastewater from research and manufacturing facilities that use large quantities of Tris.

Future research in this domain will likely focus on:

Screening and Isolation: Identifying a broader range of microorganisms from various environments (e.g., industrial wastewater, soil) that can metabolize Tris.

Metabolic Pathway Elucidation: Using genomic and metabolomic techniques to understand the specific enzymes and biochemical reactions involved in Tris degradation.

Development of Biosensors: Creating sensitive and specific biosensors for the rapid in-situ monitoring of Tris concentrations in environmental samples.

Bioreactor Design: Engineering optimized bioreactors that utilize Tris-degrading microbes for the efficient treatment of contaminated water streams.

These enhanced strategies are crucial for ensuring the sustainable use of this important chemical compound while minimizing its potential environmental footprint.

Integration of Tris Chemistry in Interdisciplinary Research Fields (e.g., pharmaceutical formulation science, biomaterials)

The unique properties of Tris have cemented its role as a vital component in highly integrated, interdisciplinary research fields, most notably in pharmaceutical science and the development of advanced biomaterials.

Pharmaceutical Formulation Science

In the pharmaceutical industry, Tris, known as Tromethamine, is a widely used excipient. dcfinechemicals.com Its primary function is as a highly effective buffering agent to precisely control and maintain the pH of formulations within a desired therapeutic window. hbdsbio.comitwreagents.com This pH control is critical for enhancing the stability and solubility of active pharmaceutical ingredients (APIs), which in turn can improve a drug's therapeutic efficacy and shelf life. nih.govhbdsbio.com

Tris is a key ingredient in a variety of pharmaceutical products, including oral medications, injectable solutions, topical creams, and eye drops. dcfinechemicals.comhbdsbio.com Notably, it is used as a buffer in vaccines, including the mRNA COVID-19 vaccines developed by Moderna and Pfizer-BioNTech. nih.gov Beyond its role as a buffer, Tris is also used as a counterion for acidic drug compounds to create specific salt forms, such as in "ketorolac tromethamine". wikipedia.org Its function as an emulsifying agent is also utilized in some pharmaceutical and cosmetic products. nih.gov

Biomaterials

The integration of Tris chemistry is fundamental to the design of next-generation biomaterials for tissue engineering and medical devices. As previously noted, Tris derivatives are being polymerized to create silicone hydrogels with high oxygen permeability for use as contact lenses. nih.gov The biocompatibility of these materials is a key advantage for applications that involve direct contact with human tissues. nih.gov

In tissue engineering, Tris buffer is used in the creation of supportive three-dimensional scaffolds that facilitate cell proliferation, adhesion, and differentiation. researchgate.netmdpi.com Composite hydrogels of chitosan and collagen, formulated in Tris buffer, are being investigated as scaffolds for bone tissue regeneration. researchgate.net The ability of Tris to help form stable hydrogel structures makes it an important tool in creating environments that mimic the natural cellular matrix. researchgate.netmdpi.com Furthermore, Tris-buffered systems are being employed to develop dynamic biomaterials, such as 3-D hydrogel culture systems that can be separated on-demand, allowing for the isolation and analysis of different cell populations. nih.gov This capability is crucial for advancing studies in basic cell signaling and regenerative medicine. nih.gov

Q & A

Basic Research Questions

Q. What methodological considerations are critical when preparing Tris(hydroxymethyl)aminomethane buffers for biochemical assays?

  • Answer: TRIS buffer preparation requires precise pH adjustment (typically using HCl) and temperature control, as its pKa is highly temperature-dependent (ΔpKa ≈ -0.03 per °C). For example, at 25°C, a 50 mM TRIS buffer at pH 8.0 will shift to pH 8.6 at 4°C, potentially altering enzyme kinetics. Researchers should validate pH under experimental conditions and account for ionic strength effects using the Henderson-Hasselbalch equation. Contamination risks (e.g., metal ions) must be mitigated via ultrapure water and inert material storage .

Q. How does Tris(hydroxymethyl)aminomethane interact with divalent cations in nucleic acid stabilization protocols?

  • Answer: TRIS can chelate Mg²⁺ and Ca²⁺ ions, which are critical for nuclease activity. In DNA/RNA extraction, TRIS-EDTA buffers are commonly used to inhibit nucleases, but excess TRIS may interfere with downstream applications like PCR. Researchers should titrate TRIS and EDTA concentrations empirically and validate via gel electrophoresis or spectrophotometric quantification (e.g., A260/A280 ratios) .

Q. What safety protocols are essential when handling Tris(hydroxymethyl)aminomethane in electrophoretic applications?

  • Answer: TRIS powder generates fine dust, posing inhalation risks. Use fume hoods for weighing, and wear NIOSH-certified respirators if ventilation is inadequate. In gel electrophoresis, TRIS-based running buffers (e.g., TAE/TBE) may release formaldehyde upon prolonged exposure to high voltages. Implement spill containment measures and neutralize waste with 1 M HCl before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in Tris(hydroxymethyl)aminomethane’s reported stability under oxidative stress?

  • Answer: Discrepancies in TRIS stability studies often arise from variable experimental conditions (e.g., light exposure, trace metal contamination). To address this, design controlled experiments using HPLC or LC-MS to quantify TRIS degradation products (e.g., formamide or ammonia). Include antioxidants (e.g., sodium ascorbate) in test buffers and compare stability under argon vs. aerobic atmospheres .

Q. What advanced experimental designs are suitable for studying Tris(hydroxymethyl)aminomethane’s interference in fluorescence-based assays?

  • Answer: TRIS may autofluoresce or quench fluorophores (e.g., FITC, SYBR Green). Use a matrix-based approach:

  • Control 1: Buffer-only samples at varying TRIS concentrations.
  • Control 2: Fluorophore + TRIS without target molecules.
  • Experimental: Fluorophore + TRIS + target.
    Normalize data using ΔF/F₀ ratios and validate with alternative buffers (e.g., HEPES). Reference spectral overlap data from PubChem or NIST chemistry databases .

Q. How can mixed-methods research frameworks be applied to optimize Tris(hydroxymethyl)aminomethane use in cell culture media?

  • Answer: Combine quantitative pH stability assays (e.g., continuous monitoring with microelectrodes) with qualitative surveys of lab personnel to identify handling challenges. Example design:

  • Quantitative: Measure pH drift in TRIS-buffered media under CO₂ vs. ambient conditions.
  • Qualitative: Interview researchers about observed cell viability issues.
    Triangulate data to recommend buffering protocols for hypoxia studies .

Methodological and Analytical Challenges

Q. What validated techniques are recommended for quantifying Tris(hydroxymethyl)aminomethane purity in pharmaceutical-grade formulations?

  • Answer: Use USP/EP-compliant methods:

  • HPLC: C18 column, isocratic elution with 10 mM ammonium acetate (pH 5.0), UV detection at 214 nm.
  • NMR: ¹H NMR (D₂O) to detect impurities (e.g., residual ethanol from synthesis).
    Cross-validate with titration against standardized HCl (0.1 M) using phenolphthalein endpoint .

Q. How does Tris(hydroxymethyl)aminomethane’s thermal decomposition profile impact high-temperature applications (e.g., PCR)?

  • Answer: TRIS decomposes above 120°C, releasing ammonia and aldehydes, which can inhibit Taq polymerase. For hot-start PCR, substitute with thermostable buffers (e.g., tricine). For studies requiring TRIS, pre-treat solutions with Chelex-100 to remove metal catalysts and analyze decomposition via TGA-DSC .

Ethical and Compliance Considerations

Q. What ethical frameworks apply to human subject research involving Tris(hydroxymethyl)aminomethane-based intravenous solutions?

  • Answer: Compliance with FDA/ICH guidelines requires:

  • Safety Data: Refer to TRIS’s non-hazardous OSHA classification but disclose potential alkalosis risks in informed consent forms.
  • Protocol Review: Submit stability and pyrogenicity data (e.g., LAL endotoxin testing) to IRBs.
    Example IRB documentation templates are available in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.